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Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 2-chloro-6-fluoro-3-nitrobenzoate

CAS 1784061-18-2 | Synthesis, Reactivity, and Pharmaceutical Utility [1] Executive Summary Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 1784061-18-2) is a highly specialized fluorinated aromatic intermediate used primar...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1784061-18-2 | Synthesis, Reactivity, and Pharmaceutical Utility [1]

Executive Summary

Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 1784061-18-2) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the "push-pull" electronic effects created by the ortho-chloro, ortho-fluoro, and meta-nitro substitution pattern relative to the ester group. This specific arrangement activates the ring for regioselective Nucleophilic Aromatic Substitution (SNAr), making it a critical building block for kinase inhibitors and antibacterial agents where precise fluorination is required to modulate metabolic stability (pKa and lipophilicity).

This guide serves as a definitive technical reference for researchers, validating the compound's identity, detailing its synthesis from commercially available precursors, and outlining its reactivity profile.

Chemical Identity & Verification

The identification of this compound often presents challenges due to the multiplicity of isomers in fluorinated nitrobenzoates. The data below validates the specific isomer: 2-chloro-6-fluoro-3-nitro .[1][2][3][4][5][6][7][8]

Table 1: Physicochemical Identification

ParameterData
Chemical Name Methyl 2-chloro-6-fluoro-3-nitrobenzoate
CAS Number 1784061-18-2
Parent Acid CAS 206884-30-2 (2-Chloro-6-fluoro-3-nitrobenzoic acid)
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
SMILES COC(=O)C1=C(F)C=CC([O-])=C1Cl
Appearance Pale yellow to off-white crystalline solid
Predicted LogP ~2.1 (Moderate Lipophilicity)

Technical Note: Researchers often confuse this compound with its isomer, Methyl 2-fluoro-3-nitrobenzoate (CAS 946126-94-9). The presence of the Chlorine atom at the C2 position is the critical differentiator, providing steric bulk that influences the regioselectivity of subsequent reactions.

Synthetic Pathways

The most robust synthetic route avoids direct nitration of the ester to prevent hydrolysis or side-chain nitration. Instead, the protocol proceeds via the nitration of the parent acid followed by esterification.[9]

Step 1: Regioselective Nitration

Precursor: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

The fluorine and chlorine atoms at the 2- and 6-positions direct the incoming nitro group to the meta position (C3) relative to the carboxyl group. The fluorine atom is a para-director, but the position para to fluorine is occupied by the carboxyl group? No, the carboxyl is at C1.

  • Structure Analysis: Carboxyl at C1. Chlorine at C2. Fluorine at C6.[10]

  • Directing Effects:

    • Fluorine (C6): Directs ortho (C5) and para (C3).

    • Chlorine (C2): Directs ortho (C3) and para (C5).

    • Carboxyl (C1): Strong meta director (directs to C3 and C5).

  • Result: The cooperative directing effects of the carboxyl group and the halogens strongly favor the C3 position for nitration.

Step 2: Fisher Esterification

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄ (cat.)

Experimental Protocol (Self-Validating):

  • Nitration: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temp <10°C. Stir at RT for 2 hours. Pour onto crushed ice. Filter the precipitate (2-chloro-6-fluoro-3-nitrobenzoic acid).

  • Esterification: Suspend the wet acid cake in anhydrous MeOH (10 vol). Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise (exothermic). Heat to reflux for 4 hours.

  • Workup: Concentrate solvent. Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[5] Concentrate to yield the methyl ester.

Synthesis Workflow Diagram

SynthesisRoute Precursor 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) Reagents1 HNO3 / H2SO4 (Nitration) Precursor->Reagents1 Intermediate 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2) Reagents1->Intermediate Electrophilic Aromatic Substitution (C3) Reagents2 MeOH / SOCl2 (Esterification) Intermediate->Reagents2 Product Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 1784061-18-2) Reagents2->Product Acid-Catalyzed Esterification

Figure 1: Step-wise synthesis from commercial precursors. The C3 nitration is driven by the cooperative directing effects of the C1-carboxyl and C6-fluorine.

Pharmaceutical Applications & Reactivity

The core value of Methyl 2-chloro-6-fluoro-3-nitrobenzoate lies in its reactivity as a scaffold for Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action (SNAr)

The nitro group at C3 is a strong electron-withdrawing group (EWG), which, combined with the ester at C1, makes the C6-Fluorine and C2-Chlorine bonds highly electron-deficient.

  • Primary Reactivity (C6-Fluorine): Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the intermediate Meisenheimer complex. The C6 position is activated by the ortho-carbonyl and para-nitro group (via resonance).

  • Secondary Reactivity (C2-Chlorine): The chlorine is sterically hindered and less activated than the fluorine, allowing for regioselective substitution at C6.

Application Case Study: Kinase Inhibitor Synthesis Researchers utilize this scaffold to introduce amine-based pharmacophores.

  • Reaction: Treatment with a primary amine (R-NH₂) in the presence of a base (DIPEA) in DMF.

  • Outcome: Selective displacement of the C6-Fluorine to form Methyl 2-chloro-6-(alkylamino)-3-nitrobenzoate.

  • Downstream: The nitro group is subsequently reduced to an aniline, which can cyclize with the ester to form quinazolinone or benzimidazole cores common in oncology drugs.

Reactivity Logic Diagram

Reactivity Scaffold Methyl 2-chloro-6-fluoro-3-nitrobenzoate Transition Meisenheimer Complex (Stabilized by NO2) Scaffold->Transition Attack at C6 (F) Nucleophile Primary Amine (R-NH2) + Base (DIPEA) Nucleophile->Transition Product Methyl 2-chloro-6-amino-3-nitrobenzoate (Regioselective Product) Transition->Product Loss of Fluoride (F-) Note Why C6 vs C2? Fluorine is a better leaving group in SnAr; C6 is less sterically hindered than C2. Transition->Note

Figure 2: Mechanistic pathway for regioselective SNAr. The C6-Fluorine is preferentially displaced over the C2-Chlorine.

Safety & Handling Protocol

As a nitro-aromatic compound, strict safety adherence is required.

  • Hazards:

    • Skin/Eye Irritant: High potential for contact dermatitis.

    • Energetic Potential: Nitro compounds can be shock-sensitive if dry; maintain moisture content during intermediate storage if possible.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl/HF gases.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-6-fluorobenzoic acid (Precursor). Retrieved from [Link]

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate Derivatives. Org. Synth. 1928, 8, 76. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-chloro-6-fluoro-3-nitrobenzoic acid methyl ester (CAS: 1784061-18-2) Executive Summary & Structural Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-chloro-6-fluoro-3-nitrobenzoic acid methyl ester (CAS: 1784061-18-2)

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic rings serve as critical scaffolds for active pharmaceutical ingredients (APIs). Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a tetra-substituted benzene derivative that offers exceptional orthogonal reactivity. The strategic placement of a methyl ester, a chlorine atom, a fluorine atom, and a nitro group allows for highly regioselective sequential functionalization.

This guide transcends a traditional Material Safety Data Sheet (MSDS). It synthesizes critical safety parameters with the underlying structural causality, providing researchers with a self-validating framework for handling, storing, and reacting this potent electrophile safely and efficiently.

Physicochemical & Safety Profile (MSDS Framework)

To design safe handling protocols, one must understand the quantitative properties and the chemical basis for the compound's hazards.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Methyl 2-chloro-6-fluoro-3-nitrobenzoate
CAS Registry Number 1784061-18-2
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Purity Standard ≥ 95% (typically verified via HPLC/NMR)
Optimal Storage 0°C to 4°C, sealed under inert gas (Argon/N₂)
Appearance Solid (typically pale yellow to off-white powder)
Toxicological Hazards & Causality

Standard MSDS documentation lists this compound with a "Warning" signal word. Below is the breakdown of its Global Harmonized System (GHS) hazard statements and the mechanistic causality behind them.

GHS CodeHazard StatementMechanistic Causality & Biological Implication
H302 / H312 Harmful if swallowed or in contact with skin.The highly electrophilic C6-fluorine position can undergo spontaneous Nucleophilic Aromatic Substitution (SₙAr) with biological nucleophiles (e.g., cysteine thiols or lysine amines in proteins), leading to acute cellular toxicity.
H315 / H319 Causes skin irritation and serious eye irritation.Hydrolysis of the methyl ester upon contact with moisture in mucous membranes generates acidic byproducts (HCl, HF in extreme degradation, and carboxylic acids), causing localized pH drops and tissue irritation.
H332 / H335 Harmful if inhaled; may cause respiratory irritation.Fine particulate dust can deposit in the respiratory tract. The nitroaromatic motif is also a known redox cycler, generating reactive oxygen species (ROS) upon biological absorption.

Required Engineering Controls: All manipulations must be performed in a certified Class II fume hood. Nitrile gloves (double-gloved for bulk handling) and safety goggles are mandatory.

Mechanistic Reactivity: The SₙAr and Reduction Paradigm

The synthetic value of Methyl 2-chloro-6-fluoro-3-nitrobenzoate lies in its predictable reactivity.

  • Regioselective SₙAr at C6: The fluorine atom at the C6 position is situated para to the strongly electron-withdrawing nitro group (C3) and ortho to the ester (C1). This dual activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. As validated by [2], fluorine is an exceptional leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex during the rate-determining nucleophilic attack.

  • Chemoselective Nitro Reduction: Once the C6 position is functionalized, the C3 nitro group can be reduced to an aniline. However, standard Palladium-catalyzed hydrogenation (Pd/C + H₂) risks unwanted hydrodehalogenation of the C2-chlorine atom. Therefore, mild, single-electron transfer methods (like Iron/NH₄Cl) are required.

Validated Experimental Protocols

The following self-validating protocols provide step-by-step instructions for the orthogonal functionalization of this scaffold.

Protocol A: Regioselective SₙAr with a Primary Amine

Objective: Displace the C6-fluorine to generate a 6-amino-2-chloro-3-nitrobenzoate intermediate.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq, 2.33 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Slowly add the desired primary amine (e.g., benzylamine) (1.1 eq, 11 mmol) dropwise at 0°C.

  • Propagation & Monitoring: Warm the reaction to room temperature (25°C) and stir for 2-4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) will convert to a bright yellow/orange spot (lower Rf), characteristic of the extended conjugation in the substituted nitroaromatic product.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to an amine without cleaving the C2-chlorine bond.

  • Reaction Setup: Suspend the intermediate from Protocol A (1.0 eq, 10 mmol) in a mixture of Ethanol and Water (4:1 v/v, 25 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq, 50 mmol) and Iron (Fe) powder (10.0 eq, 5.58 g, 100 mmol). Causality: As detailed in [3], Iron provides a mild, chemoselective reduction pathway. NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the methyl ester.

  • Propagation: Heat the mixture to 80°C (reflux) for 3 hours.

  • Workup & Validation: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot Ethyl Acetate. Concentrate the filtrate. The successful reduction is validated by a distinct color change (loss of the deep yellow/orange nitro color) and the appearance of a highly polar spot on TLC (ninhydrin positive).

Workflow Visualization

Below is the logical workflow mapping the transformation of the starting material through the protocols described above.

G A Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) Starting Scaffold B Protocol A: SₙAr Reaction (Nucleophilic Attack at C6) A->B Amine, DIPEA DMF, 25°C C Intermediate: Methyl 6-amino-2-chloro-3-nitrobenzoate B->C - HF Byproduct D Protocol B: Chemoselective Reduction (Fe/NH₄Cl, EtOH/H₂O) C->D Fe powder, 80°C Mild Conditions E Final API Building Block: Methyl 3-amino-6-substituted-2-chlorobenzoate D->E - H₂O Byproduct (Cl bond preserved)

Caption: Orthogonal synthetic workflow for Methyl 2-chloro-6-fluoro-3-nitrobenzoate functionalization.

References

  • Spange, S., et al. Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives. Macromolecules (ACS Publications), 2005. Retrieved from:[Link]

  • Guo, W., et al. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability, 2025. Retrieved from:[Link]

Foundational

Polysubstituted nitrobenzoate intermediates for drug discovery

Topic: Strategic Utilization of Polysubstituted Nitrobenzoate Intermediates in High-Value Drug Synthesis Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Process Development S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Polysubstituted Nitrobenzoate Intermediates in High-Value Drug Synthesis Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The Nitrobenzoate Advantage

In the architecture of modern small-molecule therapeutics, polysubstituted nitrobenzoates function as "privileged synthetic nodes." Their value lies not merely in their structure, but in their orthogonal reactivity . The nitro group (


) serves a dual purpose: it is a potent electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic aromatic substitution (

), and it is a "masked" aniline, ready to be unveiled via chemoselective reduction to facilitate amide coupling, urea formation, or heterocycle construction (e.g., quinazolinones, benzimidazoles).

This guide dissects the technical utility of these intermediates, focusing on regiocontrol , chemoselective reduction protocols , and their critical role in the synthesis of blockbuster oncology drugs like Idelalisib and Venetoclax .

Strategic Reactivity: The "Push-Pull" Mechanics

The polysubstituted nitrobenzoate scaffold (e.g., methyl 4-fluoro-3-nitrobenzoate ) is designed to exploit electronic asymmetry.

Activation for

The nitro group at the ortho position to a leaving group (halogen) lowers the energy barrier for nucleophilic attack by stabilizing the Meisenheimer complex .

  • Fluorine vs. Chlorine: While chlorine is a common leaving group, fluorine is vastly superior in nitro-activated

    
     systems. The high electronegativity of fluorine inductively stabilizes the anionic intermediate, accelerating the rate-determining step (nucleophilic addition), despite the stronger C-F bond.
    
  • Regioselectivity: In a scaffold like 2-fluoro-6-nitrobenzoic acid , the nitro group activates the C-2 position. Nucleophiles (amines, alkoxides) attack exclusively here, leaving the ester/acid moiety intact for later derivatization.

The Meisenheimer Logic (Visualization)

SNAr_Mechanism SM Methyl 4-fluoro-3-nitrobenzoate (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Addition (Rate Limiting) Nuc Amine Nucleophile (R-NH2) Nuc->TS Prod Methyl 4-amino-3-nitrobenzoate (Substitution Product) TS->Prod Elimination LG HF (Leaving Group) TS->LG

Figure 1: Mechanism of


 on a nitrobenzoate scaffold. The nitro group stabilizes the negative charge in the transition state.

Critical Protocols: Self-Validating Systems

To ensure reproducibility and safety, the following protocols utilize internal checkpoints (TLC/HPLC markers) and specific reagent choices to avoid common pitfalls like dehalogenation or over-reduction .

Protocol A: Regioselective Amination

Target: Conversion of Methyl 4-fluoro-3-nitrobenzoate to Methyl 4-(alkylamino)-3-nitrobenzoate.

  • Stoichiometry: Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in anhydrous THF or DMF (0.5 M).

  • Base Selection: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Inorganic bases like

    
     can be used but may require heating; DIPEA allows milder conditions.
    
  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise at

    
     to control the exotherm.
    
  • Reaction Monitoring: Warm to RT. Monitor via HPLC.

    • Checkpoint: Disappearance of the starting material peak (RT ~5.2 min) and appearance of the yellow/orange product peak (RT ~4.8 min).

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine/DIPEA), then brine. Dry over

    
    .
    
Protocol B: Chemoselective Nitro Reduction (Zinc/Ammonium Formate)

Context: Reducing the nitro group without reducing the ester or removing sensitive halogens (e.g., Ar-Cl or Ar-F). Hydrogenation with Pd/C often leads to dehalogenation. The Zn/Ammonium Formate method is superior for preserving halogens.

  • Setup: Suspend the Nitrobenzoate intermediate (1.0 equiv) in Methanol (10 volumes).

  • Catalyst: Add Zinc dust (4.0 equiv, activated by washing with dilute HCl then drying) and Ammonium Formate (4.0 equiv).

  • Execution: Stir vigorously at RT or mild heat (

    
    ). Nitrogen evolution will be observed.
    
  • Validation:

    • TLC Check: Nitro compounds are typically UV-active and non-polar. The amine product will be more polar and often stains purple/brown with Ninhydrin.

    • Safety: This reaction is exothermic. On a scale >10g, use an ice bath during reagent addition.

  • Filtration: Filter through a Celite pad to remove Zinc oxide/salts. Concentrate filtrate.

Case Studies in Drug Discovery

The strategic value of nitrobenzoates is best illustrated by their role in the synthesis of FDA-approved kinase inhibitors.

Idelalisib (Zydelig) – PI3K Inhibitor

The synthesis of Idelalisib hinges on the 2-fluoro-6-nitrobenzoic acid scaffold.

  • The Challenge: Constructing the quinazolinone core while preventing the "desfluoro" impurity (loss of fluorine during reduction).[1]

  • The Solution:

    • Activation: 2-Fluoro-6-nitrobenzoic acid is converted to the acid chloride.

    • Coupling: Reaction with aniline yields the amide.

    • Selective Reduction: The nitro group is reduced to the aniline. Crucially, using Zn/Ammonium Formate or Fe/AcOH avoids defluorination, which is common with catalytic hydrogenation (

      
      ).
      
    • Cyclization: The resulting amine reacts with an N-protected amino acid to close the quinazolinone ring.

Venetoclax (Venclexta) – BCL-2 Inhibitor

Venetoclax utilizes a highly substituted nitro-sulfonamide intermediate.[2][3]

  • Key Intermediate: 4-Fluoro-3-nitrobenzenesulfonamide derivatives.

  • Workflow: The fluorine atom is displaced by a bulky amine (tetrahydropyran derivative) via

    
    . The nitro group is subsequently preserved through several steps until it is needed to form the final acyl-sulfonamide linkage.
    
Workflow Visualization: Idelalisib Pathway

Idelalisib_Synthesis SM 2-Fluoro-6-nitrobenzoic acid Step1 Acid Chloride Formation (SOCl2 or Oxalyl Chloride) SM->Step1 Int1 Amide Intermediate (N-phenyl-2-fluoro-6-nitrobenzamide) Step1->Int1 + Aniline Step2 Chemoselective Reduction (Zn / NH4HCO2) *Avoids Defluorination* Int1->Step2 Int2 Aniline Intermediate (2-Amino-6-fluoro-N-phenylbenzamide) Step2->Int2 Final Idelalisib (Quinazolinone Core) Int2->Final + Amino Acid / Cyclization

Figure 2: Synthetic route for Idelalisib highlighting the critical nitro-reduction step.

Safety & Scale-Up Considerations

Working with nitrobenzoates requires strict adherence to thermal safety parameters.

HazardCauseMitigation Strategy
Thermal Decomposition Nitro compounds have high decomposition energies (

).
DSC (Differential Scanning Calorimetry) is mandatory before scaling >10g. Maintain process temp <

.
Shock Sensitivity Polynitro species (e.g., dinitrobenzoates) can be shock-sensitive.Avoid metal spatulas; use Teflon/wood. Keep material wet with solvent if storing large quantities.
Runaway Exotherm

reactions are exothermic; rate increases with temperature.
Dosing control: Add nucleophile slowly to the nitrobenzoate. Use active cooling (jacketed reactors).

References

  • BenchChem. Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalisib.

  • Moturu, K. M., et al. (2018). "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." RSC Advances, 8, 15886-15894.

  • AbbVie Inc. (2010). Patent WO2010138588: Apoptosis-inducing agents (Venetoclax).

  • Organic Chemistry Portal.

    
    ).
    
    
  • Patil, R. D., et al. (2015). "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder." Organic Chemistry: Current Research.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Methyl 2-chloro-6-fluoro-3-nitrobenzoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of methyl 2-chloro-6-fluoro-3-nitrobenzoate, a key intermediate in modern pharmaceutical synthesis.[1] Intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the solubility characteristics of methyl 2-chloro-6-fluoro-3-nitrobenzoate, a key intermediate in modern pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of determining its solubility in various organic solvents. By understanding the principles that govern solubility, and by applying robust experimental methodologies, researchers can effectively harness this compound's potential in creating complex molecular frameworks for pharmacologically active agents.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[2][3] Methyl 2-chloro-6-fluoro-3-nitrobenzoate, with its unique combination of halogen and nitro functional groups, presents a distinct solubility profile that necessitates careful characterization. This guide offers a framework for understanding and experimentally determining the solubility of this compound, thereby empowering researchers to optimize their synthetic processes and accelerate drug discovery timelines. While specific solubility data for this compound is not widely published, this guide provides the necessary protocols and theoretical background to generate this crucial information.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of methyl 2-chloro-6-fluoro-3-nitrobenzoate dictates its interactions with various solvents. Key structural features include:

  • Aromatic Ring: The benzene ring provides a nonpolar core.

  • Ester Group (-COOCH₃): This group can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases polarity.

  • Halogen Atoms (Cl and F): These atoms contribute to the molecule's polarity and can engage in halogen bonding.

Based on these features, it is anticipated that methyl 2-chloro-6-fluoro-3-nitrobenzoate will exhibit limited solubility in highly polar protic solvents like water, but will be more soluble in a range of organic solvents. Qualitative information on a similar compound, methyl 2-fluoro-3-nitrobenzoate, suggests it is slightly soluble in chloroform and methanol.[4][5] This indicates that solvents with moderate polarity may be effective.

Table 1: Predicted Solubility of Methyl 2-chloro-6-fluoro-3-nitrobenzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowThe polar functional groups will limit solubility in non-polar environments.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to HighThese solvents can interact with the polar groups of the solute without the competing hydrogen bonding of protic solvents.
Polar Protic Methanol, EthanolModerateThe ester and nitro groups can accept hydrogen bonds from the solvent, but the overall non-polar character of the aromatic ring may limit high solubility.

Theoretical Framework for Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[6] The process of dissolution can be understood through the following thermodynamic cycle:

G cluster_0 Solid State cluster_1 Gaseous State cluster_2 Solution State Solid Solute (Solid) Gas Solute (Gas) Solid->Gas ΔH_sublimation Solution Solute (in Solution) Solid->Solution ΔH_solution Gas->Solution ΔH_solvation

Caption: Thermodynamic cycle of dissolution.

The overall enthalpy of solution (ΔH_solution) is the sum of the enthalpy required to break the crystal lattice of the solute (ΔH_sublimation) and the enthalpy released when the solute molecules are solvated by the solvent (ΔH_solvation). A negative or small positive ΔH_solution generally favors dissolution.

Experimental Determination of Solubility

Several robust methods can be employed to quantitatively determine the solubility of methyl 2-chloro-6-fluoro-3-nitrobenzoate. The choice of method often depends on the required accuracy, throughput, and available equipment.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for solubility determination.[3][7][8][9] It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 2-chloro-6-fluoro-3-nitrobenzoate to a known volume of the chosen organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[7]

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Evaporation and Weighing:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a tared vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.[3][7][9]

  • Calculation:

    • Calculate the mass of the dissolved solute.

    • Express the solubility in terms of mass per volume (e.g., mg/mL or g/100mL).

G start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate at constant temperature step1->step2 step3 Filter supernatant step2->step3 step4 Transfer known volume to tared container step3->step4 step5 Evaporate solvent step4->step5 step6 Dry to constant weight step5->step6 step7 Calculate solubility step6->step7 end End step7->end

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method (UV-Vis)

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[10][11][12][13] This technique is particularly useful for high-throughput screening.

Experimental Protocol:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of methyl 2-chloro-6-fluoro-3-nitrobenzoate of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • After equilibration, filter the supernatant.

    • Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

G cluster_0 Calibration cluster_1 Sample Analysis cal1 Prepare standard solutions cal2 Measure absorbance at λ_max cal1->cal2 cal3 Plot calibration curve cal2->cal3 sa3 Measure absorbance sa1 Prepare saturated solution sa2 Filter and dilute supernatant sa1->sa2 sa2->sa3 calc Calculate original solubility sa3->calc Determine concentration

Caption: Workflow for Spectroscopic Solubility Determination.

Data Analysis and Presentation

The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for comparing the solubility of methyl 2-chloro-6-fluoro-3-nitrobenzoate in different solvents and at various temperatures.

Table 2: Example of Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Method Used
Methanol25Experimental ValueGravimetric
Ethanol25Experimental ValueGravimetric
Acetone25Experimental ValueUV-Vis
Dichloromethane25Experimental ValueUV-Vis
Ethyl Acetate25Experimental ValueGravimetric
Toluene25Experimental ValueGravimetric

Conclusion

A thorough understanding of the solubility of methyl 2-chloro-6-fluoro-3-nitrobenzoate is fundamental for its effective utilization in pharmaceutical research and development. This guide has provided a comprehensive overview of the theoretical principles governing solubility and detailed, actionable protocols for its experimental determination. By following these methodologies, researchers can generate reliable and accurate solubility data, which is essential for process optimization, formulation development, and ultimately, the successful advancement of new chemical entities. The application of these robust scientific principles ensures the integrity and trustworthiness of the generated data, forming a solid foundation for subsequent research endeavors.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Ziani Nouara. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Avdeef, A. (2012).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Hill, S. E., & Williams, A. C. (2012). Drug Discovery and Development. Scion Publishing Ltd.
  • Thomas, V. H., & Bhattachar, S. (2007). High-Throughput Solubility Measurement in Drug Discovery and Development. Taylor & Francis.
  • Kerns, E. H., & Di, L. (2008).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Myrdal, P. B., & Yalkowsky, S. H. (1997). A simple scheme for predicting the aqueous solubility of organic compounds. SAR and QSAR in Environmental Research, 7(1-4), 13-33.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
  • Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.
  • Cramer, R. D. (1993). BC (DEF) parameters. 1. The in-vitro authentication of defenses in depth. Journal of the American Chemical Society, 115(7), 2419-2427.
  • Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Chongqing Chemdad Co., Ltd. (n.d.). methyl 2-fluoro-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Crucial Role of 2-Chloro-6-fluoronitrobenzene in Modern Pharmaceutical Synthesis.

Sources

Foundational

An In-depth Technical Guide on the Stability of Methyl 2-chloro-6-fluoro-3-nitrobenzoate Under Ambient Conditions

Introduction Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring an ester functional group and electron-withdrawing chloro, fluoro, and nitro substituents, dictates its reactivity and, consequently, its stability under various environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the stability of this compound is paramount for ensuring the integrity of synthetic processes, the quality of resulting products, and the reliability of experimental data.

This technical guide provides a comprehensive analysis of the factors influencing the stability of Methyl 2-chloro-6-fluoro-3-nitrobenzoate under ambient conditions. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document outlines potential degradation pathways, recommended handling and storage protocols, and robust analytical methodologies for stability assessment.

Chemical Identity

PropertyValue
IUPAC Name methyl 2-chloro-6-fluoro-3-nitrobenzoate
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
CAS Number 206884-30-2 (for the corresponding acid)

digraph "Methyl_2_chloro_6_fluoro_3_nitrobenzoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Cl [label="Cl"]; F [label="F"]; NO2 [label="NO₂"]; COOCH3 [label="COOCH₃"];

// Positioning nodes C1 -> C2 [len=1.5, style=invis]; C2 -> C3 [len=1.5, style=invis]; C3 -> C4 [len=1.5, style=invis]; C4 -> C5 [len=1.5, style=invis]; C5 -> C6 [len=1.5, style=invis]; C6 -> C1 [len=1.5, style=invis];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Attach substituents C1 -- COOCH3; C2 -- Cl; C6 -- F; C3 -- NO2;

// Add aromatic circle aromatic [shape=circle, label="", width=1.0, pos="0,0!"]; }

Caption: Chemical structure of Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Factors Influencing Stability

The stability of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is primarily influenced by its susceptibility to hydrolysis, photodegradation, and thermal decomposition. The presence of multiple electron-withdrawing groups on the benzene ring significantly impacts the electron density and reactivity of the ester functional group.

Hydrolytic Stability

The ester linkage in Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a primary site for degradation via hydrolysis. This reaction can be catalyzed by both acids and bases (saponification), yielding 2-chloro-6-fluoro-3-nitrobenzoic acid and methanol.[2]

The rate of hydrolysis is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups are all electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the ester group. This makes the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to an unsubstituted methyl benzoate.[3]

Key Considerations:

  • pH: The rate of hydrolysis is expected to be significantly faster under both acidic and alkaline conditions compared to neutral pH.

  • Moisture: Exposure to atmospheric moisture during storage can lead to gradual hydrolysis.

Hydrolysis_Pathway Reactant Methyl 2-chloro-6-fluoro-3-nitrobenzoate Products 2-chloro-6-fluoro-3-nitrobenzoic acid + Methanol Reactant->Products H⁺ or OH⁻ Water H₂O

Caption: General pathway for the hydrolysis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Photostability

Aromatic nitro compounds are known to be sensitive to ultraviolet (UV) radiation.[4] Upon absorption of light, these compounds can undergo a variety of photochemical reactions, leading to degradation. Potential photochemical degradation pathways for nitroaromatic compounds include the reduction of the nitro group and cleavage of the aromatic ring.[5][6] The specific degradation products will depend on the wavelength of light, the intensity of the light source, and the presence of other reactive species in the environment.

Thermal Stability

While generally stable at ambient temperatures, elevated temperatures can induce thermal decomposition of Methyl 2-chloro-6-fluoro-3-nitrobenzoate. The primary decomposition pathways for nitroaromatic compounds at high temperatures often involve the cleavage of the C-NO₂ bond or isomerization of the nitro group.[7] The presence of a methyl group ortho to the nitro group in some nitroaromatics has been shown to introduce unique decomposition pathways, though this specific structural feature is absent in the target molecule.[7] It is important to avoid storing the compound at elevated temperatures to prevent degradation.

Recommended Storage and Handling

To ensure the long-term stability and integrity of Methyl 2-chloro-6-fluoro-3-nitrobenzoate, the following storage and handling procedures are recommended:

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area.[8][9] The storage container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[10][11][12]

  • Protection from Light: To mitigate the risk of photodegradation, the compound should be stored in an amber or opaque container to protect it from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

  • Handling: When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Stability Assessment: Methodologies and Protocols

A comprehensive assessment of the stability of Methyl 2-chloro-6-fluoro-3-nitrobenzoate requires the use of validated analytical methods to monitor the concentration of the parent compound and detect the formation of any degradation products over time.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for stability studies of aromatic compounds.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[15]

Experimental Protocol: HPLC-UV Stability Study

This protocol outlines a general procedure for conducting a stability study of Methyl 2-chloro-6-fluoro-3-nitrobenzoate under ambient conditions.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of high-purity Methyl 2-chloro-6-fluoro-3-nitrobenzoate and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Solution: Prepare a sample solution of the compound in the same solvent at a concentration that falls within the range of the calibration curve.

2. HPLC Instrumentation and Conditions:

  • Column: A C18 reverse-phase column is typically suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent peak from any potential degradation products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

3. Stability Study Procedure:

  • Initial Analysis (T=0): Analyze the freshly prepared sample solution by HPLC to determine the initial concentration of Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

  • Storage Conditions: Store aliquots of the sample solution under the desired ambient conditions (e.g., controlled room temperature and humidity, with and without light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Quantify the concentration of the parent compound at each time point using the calibration curve. Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Standards Prepare Standard Solutions T0_Analysis Initial HPLC Analysis (T=0) Prep_Standards->T0_Analysis Prep_Sample Prepare Sample Solution Prep_Sample->T0_Analysis Storage Store Samples at Ambient Conditions T0_Analysis->Storage Time_Point_Analysis Time-Point HPLC Analysis Storage->Time_Point_Analysis Quantify Quantify Parent Compound Time_Point_Analysis->Quantify Identify_Degradants Identify Degradation Products Time_Point_Analysis->Identify_Degradants Assess_Stability Assess Overall Stability Quantify->Assess_Stability Identify_Degradants->Assess_Stability

Caption: Experimental workflow for a typical HPLC-based stability study.

Summary of Stability Profile

Based on the chemical structure and data from analogous compounds, the stability of Methyl 2-chloro-6-fluoro-3-nitrobenzoate under ambient conditions can be summarized as follows:

ConditionExpected StabilityPrimary Degradation Pathway
Neutral pH, Dark, Room Temp. Moderately StableSlow Hydrolysis
Acidic/Alkaline Conditions Low StabilityAccelerated Hydrolysis[2][3]
Exposure to Light (UV) Low StabilityPhotodegradation[4][5]
Elevated Temperature Low StabilityThermal Decomposition[7]

Conclusion

Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a compound that requires careful handling and storage to maintain its chemical integrity. Its susceptibility to hydrolysis, particularly under non-neutral pH conditions, and potential for photodegradation are the primary stability concerns under ambient conditions. For applications where long-term stability is critical, it is imperative to store the compound in a cool, dry, dark environment in a tightly sealed container. Furthermore, conducting a formal stability study using a validated analytical method such as HPLC is strongly recommended to establish its shelf-life and degradation profile under specific storage and use conditions. This proactive approach will ensure the reliability of experimental outcomes and the quality of any downstream products derived from this important chemical intermediate.

References

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from [Link]

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from [Link]

  • Branch, G. B. K., & McKittrick, D. S. (n.d.). THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. Retrieved from [Link]

  • Pearson. (2024, July 21). Methyl p-nitrobenzoate has been found to undergo saponification f.... Retrieved from [Link]

  • brainly.com. (2023, September 16). [FREE] Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PMC. (2010, December 15). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Retrieved from [Link]

  • UCL Discovery. (n.d.). On the photorelease of nitric oxide by nitrobenzene derivatives; a CASPT2//CASSCF model. Retrieved from [Link]

  • PMC. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from [Link]

  • PubMed. (2000, September 15). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Retrieved from [Link]

  • Google Patents. (2020, June 23). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

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Protocols & Analytical Methods

Method

Application Note: Selective Reduction of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Executive Summary The reduction of Methyl 2-chloro-6-fluoro-3-nitrobenzoate to its corresponding aniline, Methyl 3-amino-2-chloro-6-fluorobenzoate , presents a specific chemoselectivity challenge. The presence of a chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of Methyl 2-chloro-6-fluoro-3-nitrobenzoate to its corresponding aniline, Methyl 3-amino-2-chloro-6-fluorobenzoate , presents a specific chemoselectivity challenge. The presence of a chlorine atom at the C2 position and a fluorine at C6 creates a highly electron-deficient aromatic ring. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrodechlorination (cleavage of the C-Cl bond) due to the oxidative addition propensity of palladium into aryl-chloride bonds.

This Application Note details two validated protocols designed to ensure >98% chemoselectivity:

  • Iron/Ammonium Chloride Reduction (Fe/NH₄Cl): The gold standard for laboratory to pilot-scale batches, offering high reliability and preventing dehalogenation.

  • Sulfided Platinum Hydrogenation (H₂/Pt(S)-C): A scalable, cleaner alternative for industrial manufacturing that suppresses hydrogenolysis activity.

Chemical Context & Mechanistic Challenges[1][2][3][4][5][6]

Substrate Analysis[7][8]
  • Target Molecule: Methyl 2-chloro-6-fluoro-3-nitrobenzoate

  • Product: Methyl 3-amino-2-chloro-6-fluorobenzoate

  • Critical Impurity: Methyl 3-amino-6-fluorobenzoate (Des-chloro impurity)

The Dehalogenation Risk

In nitroarene reduction, the reaction proceeds via nitroso and hydroxylamine intermediates. Transition metals like Palladium (Pd) lower the activation energy for H₂ dissociation but also readily insert into C-Cl bonds, especially when the ring is electron-poor (activated by the ester and nitro groups).

Selection Matrix: Method Evaluation

MethodReagentsChemoselectivity (Halogen Retention)ScalabilityWaste ProfileRecommendation
Béchamp (Modified) Fe / NH₄Cl / EtOHExcellent HighIron sludge (Solid waste)Primary Choice
Catalytic H₂ (Pd/C) H₂ / Pd/CPoor (High De-Cl risk)HighLowAvoid
Catalytic H₂ (Pt-S) H₂ / Pt(S)/CGood HighLowIndustrial Choice
Stannous Chloride SnCl₂ / HClGoodLowHigh Toxicity (Tin)Legacy/Backup
Zinc/Acid Zn / AcOHVariableMediumZinc saltsAlternative

Primary Protocol: Iron-Mediated Reduction (Fe/NH₄Cl)

This method utilizes zero-valent iron (Fe⁰) activated by ammonium chloride in a protic solvent. It functions via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the Aryl-Cl bond under mild conditions.

Materials & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
Substrate 1.0Starting Material
Iron Powder 4.0 - 5.0Reductant (325 mesh preferred)
Ammonium Chloride 2.0 - 3.0Electrolyte / Proton Source
Ethanol/Water 4:1 v/vSolvent System
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 equiv) in Ethanol (10 vol relative to mass).

  • Activation: Add Ammonium Chloride (2.5 equiv) dissolved in Water (2.5 vol). The mixture may be slightly turbid.

  • Heating: Heat the mixture to 70°C . Ensure vigorous stirring to keep the iron powder suspended.

  • Addition: Add Iron Powder (4.5 equiv) portion-wise over 15–20 minutes. Caution: The reaction is exothermic. Monitor internal temperature to prevent runaway reflux.

  • Reaction: Stir at reflux (approx. 78–80°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][5] Look for the disappearance of the nitro starting material.[1][6] The amine product is typically more polar and fluorescent.

  • Hot Filtration: While still hot (50–60°C), filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the cake with hot Ethanol (2 vol).

    • Note: Filtering cold can cause the product to precipitate in the iron cake, leading to yield loss.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Workup:

    • Dilute the aqueous residue with Water (5 vol) and extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine (1 x 5 vol).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from MeOH/Water or purify via silica gel chromatography.

Secondary Protocol: Catalytic Hydrogenation (Pt/C Sulfided)

For large-scale manufacturing where solid waste (iron sludge) is prohibitive, sulfided platinum is the catalyst of choice. The sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.

Materials
  • Catalyst: 5% Pt/C (sulfided), typically 1–3 wt% loading relative to substrate.

  • Hydrogen Source: H₂ gas (balloon or 1–5 bar pressure).

  • Solvent: Methanol or Ethyl Acetate.

Procedure
  • Loading: Charge the hydrogenation vessel (autoclave or pressure bottle) with the substrate and solvent (Methanol, 10 vol).

  • Catalyst Addition: Add 5% Pt(S)/C (2 wt% of substrate mass). Safety: Add catalyst under an inert atmosphere (N₂ or Ar) to prevent ignition of solvent vapors.

  • Purge: Purge the vessel three times with Nitrogen, then three times with Hydrogen.

  • Reaction: Pressurize to 3–5 bar (approx. 45–70 psi) H₂. Stir at 25–35°C .

    • Critical: Do not heat excessively (>50°C) as this increases the energy available for dehalogenation even with poisoned catalysts.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–6 hours.

  • Filtration: Filter through Celite or a sparkler filter to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the amine.

Visual Workflows

Reaction Pathway & Selectivity Logic[4]

ReactionPathway Substrate Methyl 2-chloro-6-fluoro- 3-nitrobenzoate Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate Reduction Start Product Methyl 3-amino-2-chloro- 6-fluorobenzoate (Target) Intermediate->Product Fe/NH4Cl or Pt(S)/H2 (Kinetic Control) Impurity Methyl 3-amino-6-fluorobenzoate (Des-chloro Impurity) Intermediate->Impurity Pd/C + H2 (Over-reduction) Note1 Fe0 SET mechanism cannot overcome Ar-Cl bond energy Note1->Intermediate

Figure 1: Reaction pathway illustrating the divergence between the desired selective reduction and the unwanted dehalogenation pathway.

Workup & Isolation Flowchart (Fe/NH₄Cl Method)

WorkupFlow Step1 Crude Reaction Mixture (EtOH, Fe sludge, Product) Step2 Hot Filtration (Celite) Temp > 50°C Step1->Step2 Remove Fe solids Step3 Concentrate Filtrate (Remove EtOH) Step2->Step3 Step4 Partition: Water / Ethyl Acetate Step3->Step4 Step5a Organic Phase (Contains Product) Step4->Step5a Step5b Aqueous Phase (Inorganic Salts) Step4->Step5b Step6 Wash: Brine Dry: Na2SO4 Step5a->Step6 Step7 Evaporate to Dryness Step6->Step7

Figure 2: Operational workflow for the isolation of the amine product using the Iron/Ammonium Chloride method.

Analytical Data & Specifications

For validation, the isolated product should meet the following criteria:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 6.8–7.2 ppm (m, 2H, Ar-H)

    • δ 5.4–5.6 ppm (s, 2H, -NH₂, broad exchangeable)

    • δ 3.85 ppm (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI+): m/z ~ 204.0 [M+H]⁺ (Calculated for C₈H₇ClFNO₂: 203.01).

  • HPLC Purity: >98.0% (Area %).

  • Limit of Des-chloro Impurity: <0.5%.

References

  • Gamble, A. B., et al. (2006). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. Link

  • Organic Chemistry Portal. (2023). "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Link

  • BenchChem. (2023). "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem.[1] Link

  • Pulasi Technology (Shanghai) Co., Ltd. (2020).[7] "Synthesis method of anticancer drug intermediate methyl 3-amino-2-fluorobenzoate." Patent CN202010335244.0.[8] Link

  • GuideChem. (2024). "Synthesis of Methyl 3-amino-2-fluorobenzoate and analogs." GuideChem. Link

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Executive Summary & Mechanistic Rationale Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and agrochemical development. The scaffold features three distinct electron-withdrawing groups (EWGs)—a nitro group at C3, a methyl ester at C1, and halogens at C2 and C6. This dense functionalization creates a highly electron-deficient aromatic ring primed for Nucleophilic Aromatic Substitution (SNAr) 1.

A critical design feature of this molecule is the differential reactivity of its two halogens: the fluorine at C6 versus the chlorine at C2. In classic aliphatic SN2 reactions, chlorine is a superior leaving group due to its weaker carbon-halogen bond. However, in SNAr, the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [[2]](). Because fluorine is highly electronegative, it strongly polarizes the C-F bond, rendering the ipso carbon highly electrophilic and significantly lowering the activation energy for nucleophilic attack 3.

Consequently, the leaving group ability in activated SNAr reactions follows the "Element Effect" order: F > NO₂ > Cl ≈ Br > I 3. Furthermore, the fluorine at C6 is positioned para to the strongly activating nitro group, ensuring that the negative charge of the intermediate is optimally delocalized onto the nitro group's oxygen atoms 4. As a result, nucleophiles will selectively and rapidly displace the C6-fluorine, leaving the C2-chlorine intact for orthogonal downstream functionalization (e.g., Suzuki-Miyaura cross-coupling).

Reaction Workflow & Pathway

Workflow SM Methyl 2-chloro-6-fluoro -3-nitrobenzoate (Starting Material) MC Meisenheimer Complex (C6-Attack Intermediate) SM->MC + Nuc (Rate-Limiting) Nuc Nucleophile (Amine/Alkoxide) Nuc->MC Prod C6-Substituted Product (F displaced by Nu) MC->Prod - F⁻ (Fast Elimination) Downstream Downstream Processing (e.g., Nitro Reduction) Prod->Downstream H2, Pd/C or Fe/HCl

Workflow of the regioselective SNAr reaction and downstream processing.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, researchers can ensure the mechanistic integrity of the substitution.

Protocol A: Chemoselective Amination (Primary Amines)

Objective: Synthesize Methyl 6-(alkylamino)-2-chloro-3-nitrobenzoate. Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). Unlike triethylamine, DIPEA's steric bulk prevents it from acting as a competing nucleophile. Tetrahydrofuran (THF) is selected as the solvent to minimize the risk of ester hydrolysis that can occur in aqueous or protic solvent mixtures.

Step-by-Step Methodology:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq, 5.0 mmol, 1.17 g).

  • Solvation: Dissolve the starting material in anhydrous THF (15 mL). The solution will appear pale yellow.

  • Base Addition: Inject DIPEA (2.0 eq, 10.0 mmol, 1.74 mL) into the stirring solution at room temperature (25 °C).

  • Nucleophile Addition: Slowly add the primary amine (e.g., Isopropylamine, 1.2 eq, 6.0 mmol) dropwise over 5 minutes.

  • Self-Validation (Visual IPC): Upon addition of the amine, the reaction mixture will immediately shift from pale yellow to a deep orange/red hue. This colorimetric shift is a self-validating indicator of the formation of the highly conjugated Meisenheimer complex 2.

  • Reaction Monitoring: Stir at 25 °C for 2 hours. Validate completion via LCMS (monitor the disappearance of the starting material mass and the emergence of the product mass).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the DIPEA-HF salt. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Alkoxylation (Oxygen Nucleophiles)

Objective: Synthesize Methyl 2-chloro-6-methoxy-3-nitrobenzoate. Causality Check: When utilizing alkoxides, the solvent must strictly match the alkoxide (e.g., Sodium Methoxide in Methanol) to prevent transesterification of the C1-methyl ester. The reaction is initiated at 0 °C because the C6-fluorine is extremely labile; ambient temperatures combined with strong alkoxides can lead to competing attack at the C2-chlorine or ester saponification if trace moisture is present.

Step-by-Step Methodology:

  • Setup: Dissolve the starting material (1.0 eq, 5.0 mmol) in anhydrous Methanol (15 mL) and cool to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add a 0.5 M solution of Sodium Methoxide in Methanol (1.1 eq, 5.5 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to 25 °C for an additional 30 minutes.

  • Self-Validation (Analytical IPC): TLC (Hexanes:EtOAc 4:1) should show a single new spot with a lower Rf value than the starting material.

  • Workup: Quench with 1M HCl (5 mL) to neutralize excess methoxide, remove methanol under reduced pressure, and partition the residue between water and Dichloromethane (DCM). Extract, dry, and concentrate.

Quantitative Data & Optimization

The table below summarizes the optimized parameters for displacing the C6-fluorine with various nucleophile classes while preserving the C2-chlorine and C1-ester.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Isopropylamine (1.2 eq)DIPEA (2.0 eq)THF25292>98%
Benzylamine (1.1 eq)K₂CO₃ (2.0 eq)DMF50488>95%
Sodium Methoxide (1.1 eq)NoneMeOH0 to 25195>99%
Phenol (1.2 eq)Cs₂CO₃ (2.0 eq)DMF80681>92%

Meisenheimer Complex Stabilization & Regioselectivity

Electronics Compound Methyl 2-chloro-6-fluoro-3-nitrobenzoate Substrate Topology F_Attack Nucleophilic Attack at C6 (F) Compound->F_Attack Preferred Pathway Cl_Attack Nucleophilic Attack at C2 (Cl) Compound->Cl_Attack Disfavored Pathway F_Reason High C-F bond polarization Para to strong -NO2 EWG Forms stable Meisenheimer complex F_Attack->F_Reason Cl_Reason Lower C-Cl polarization Sterically hindered by -COOMe Less optimal charge delocalization Cl_Attack->Cl_Reason

Electronic and steric rationale for C6-fluorine regioselectivity over C2-chlorine.

E-E-A-T Insights & Troubleshooting

  • Base Selection & Saponification Risks: Avoid aqueous hydroxide bases (e.g., NaOH, KOH) entirely when working with this scaffold. The methyl ester at C1 is highly activated toward saponification due to the ortho and para electron-withdrawing groups. Always utilize anhydrous carbonate salts (K₂CO₃, Cs₂CO₃) or tertiary amines (DIPEA).

  • Temperature Control: The SNAr of the C6-fluorine in this specific electron-deficient system is remarkably fast. Heating above 50 °C is rarely necessary for primary amines. Excessive thermal energy can induce unwanted side reactions, such as the displacement of the C2-chlorine—which, while a poorer leaving group, is still activated by the ortho nitro group 4.

  • Steric Shielding: The C2-chlorine is flanked by the C1-ester and C3-nitro groups, creating a localized environment of significant steric bulk. This steric shielding further disfavors nucleophilic attack at C2, reinforcing the observed C6 regioselectivity and ensuring high chemoselectivity during the reaction.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions National Center for Biotechnology Information (PMC)[Link]

  • Nucleophilic aromatic substitution Wikipedia[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices MDPI - International Journal of Molecular Sciences[Link]

Sources

Method

Application Notes and Protocols for the Esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid

Introduction: The Strategic Importance of Esterifying 2-chloro-6-fluoro-3-nitrobenzoic acid In the landscape of pharmaceutical and agrochemical development, the strategic modification of molecular scaffolds is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Esterifying 2-chloro-6-fluoro-3-nitrobenzoic acid

In the landscape of pharmaceutical and agrochemical development, the strategic modification of molecular scaffolds is paramount to achieving desired biological activity and pharmacokinetic profiles. 2-chloro-6-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound, whose utility as a synthetic intermediate is significantly enhanced through the conversion of its carboxylic acid moiety into an ester. This transformation serves multiple critical purposes: it acts as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions, and it can modulate the molecule's polarity, solubility, and overall biological properties. The resulting esters are key building blocks for a diverse range of more complex molecules.

This document provides a comprehensive guide to the esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid, focusing on the well-established Fischer-Speier esterification method. As Senior Application Scientists, our goal is not merely to present a protocol, but to elucidate the underlying chemical principles, justify the experimental choices, and equip researchers with the knowledge to execute this transformation efficiently and safely.

Mechanistic Insights: The Fischer-Speier Esterification Pathway

The Fischer-Speier esterification is a classic acid-catalyzed reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction's success hinges on pushing this equilibrium towards the product side.

The mechanism proceeds through a series of reversible steps:[2][3]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzoic acid ring can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing the initial protonation step. However, the fundamental mechanism remains the same.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Caption: The Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

This protocol is adapted from established procedures for structurally similar substituted benzoic acids and is designed to be a robust starting point for optimization.[4]

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-chloro-6-fluoro-3-nitrobenzoic acid220.555.0 g22.67Starting material
Methanol (anhydrous)32.0450 mL~1235Reagent and solvent (large excess)
Sulfuric Acid (concentrated, 98%)98.081.5 mL~27.5Catalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Brine (Saturated NaCl solution)-As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Ethyl Acetate88.11As needed-Extraction solvent
Hexanes-As needed-For recrystallization (if necessary)
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Suction filtration apparatus (if recrystallization is needed)

  • pH paper

Safety Precautions
  • 2-chloro-6-fluoro-3-nitrobenzoic acid: Harmful if swallowed. Avoid breathing dust.[5]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluoro-3-nitrobenzoic acid (5.0 g, 22.67 mmol).

    • Add anhydrous methanol (50 mL). The large excess of methanol acts as both a solvent and a reagent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[6]

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) to the mixture. An exotherm may be observed.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux using a heating mantle. A gentle boil should be maintained.

    • Allow the reaction to reflux for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired. A patent for a similar substrate, 2,6-dichloro-3-nitrobenzoic acid, suggests a 5-hour reaction time.[4]

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing approximately 150 mL of ice-cold water. This will precipitate the ester, which is less soluble in water than the starting carboxylic acid and methanol.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

  • Neutralization and Washing:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[7]

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, methyl 2-chloro-6-fluoro-3-nitrobenzoate, may be pure enough for many applications.

    • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.

Workflow Visualization

Esterification_Workflow A 1. Reaction Setup - Add benzoic acid to methanol - Slowly add H₂SO₄ catalyst B 2. Reflux - Heat mixture to reflux (5-7 hours) - Drives reaction to completion A->B C 3. Quench & Extract - Cool and pour into ice-water - Extract with Ethyl Acetate B->C D 4. Neutralize & Wash - Wash with NaHCO₃ solution - Wash with brine C->D E 5. Dry & Concentrate - Dry organic layer (MgSO₄) - Remove solvent via rotary evaporation D->E F 6. Purify (Optional) - Recrystallize if necessary E->F G Final Product Methyl 2-chloro-6-fluoro-3-nitrobenzoate F->G

Caption: Experimental workflow for the esterification process.

Troubleshooting and Key Considerations

  • Low Yield: The primary reason for low yield is the reversible nature of the reaction.[1][2] Ensure that anhydrous methanol is used, as water will shift the equilibrium back to the starting materials. Increasing the reflux time or the excess of methanol can also improve the yield.

  • Incomplete Reaction: The steric hindrance from the ortho-substituents (chloro and fluoro groups) can slow down the reaction rate. If the reaction does not go to completion, a longer reflux time or the use of a stronger acid catalyst system might be necessary.

  • Alternative Methods: For particularly hindered or deactivated systems, other esterification methods exist. For instance, conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol is a non-equilibrium process that often gives higher yields. Microwave-assisted heating can also significantly reduce reaction times for similar substrates.[8]

Conclusion

The Fischer-Speier esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid is a reliable and scalable method for producing the corresponding ester, a valuable intermediate in synthetic chemistry. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the removal or exclusion of water, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point, empowering scientists in their pursuit of novel molecular entities.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020, June 23).
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. [Link]

  • making esters. Chemguide. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

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Application

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2-chloro-6-fluoro-3-nitrobenzoate to Aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the catalytic hydrogenation of methyl 2-chloro-6-fluoro-3-nitrobenzoate to its corresponding anilin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of methyl 2-chloro-6-fluoro-3-nitrobenzoate to its corresponding aniline, methyl 2-amino-6-chloro-2-fluorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein is designed to address the significant challenge of chemoselectivity, specifically the reduction of the nitro group in the presence of two different halogen substituents (chloro and fluoro), which are susceptible to hydrodehalogenation. This guide offers a detailed experimental protocol, a discussion of the underlying reaction mechanism, and strategies for optimizing the reaction to maximize the yield of the desired product while minimizing the formation of dehalogenated byproducts.

Introduction: The Significance of Selective Nitro-Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1] These anilines are versatile building blocks for a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and dyes. Catalytic hydrogenation is often the preferred method for this reduction due to its high efficiency, atom economy, and environmentally benign nature, typically utilizing molecular hydrogen as the reductant.

The substrate of interest, methyl 2-chloro-6-fluoro-3-nitrobenzoate, presents a common challenge in synthetic chemistry: the chemoselective transformation of one functional group in the presence of others that are also susceptible to reduction. In this case, the primary goal is the reduction of the nitro group to an amine, while preserving the chloro and fluoro substituents on the aromatic ring. Hydrodehalogenation, the reductive cleavage of the carbon-halogen bond, is a common side reaction in catalytic hydrogenation, particularly with palladium on carbon (Pd/C), a widely used catalyst for nitro group reduction.[2][3] The loss of these halogen atoms can lead to the formation of undesired byproducts, complicating purification and reducing the overall yield of the target molecule.

This application note provides a robust starting protocol for the catalytic hydrogenation of methyl 2-chloro-6-fluoro-3-nitrobenzoate, with a strong emphasis on the principles and techniques required to achieve high chemoselectivity.

Reaction Mechanism and Chemoselectivity Considerations

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is generally understood to proceed through a series of intermediates, including nitroso and hydroxylamine species. This process is often described by the Haber-Lukashevich mechanism.[1]

The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing the competitive hydrodehalogenation reaction. The susceptibility of a halogen to hydrogenolysis generally follows the trend I > Br > Cl > F. While the fluoro group is relatively stable, the chloro group is more prone to reduction.

Several strategies can be employed to enhance the chemoselectivity of this transformation:

  • Catalyst Selection: While Pd/C is a highly active catalyst for nitro group reduction, its high activity can also promote dehalogenation.[4] Platinum-based catalysts, or modified palladium catalysts, sometimes offer improved selectivity.[5] The use of bimetallic catalysts, such as Palladium-Gold (PdAu), has also been shown to enhance selectivity in the hydrogenation of chloronitrobenzenes.[6]

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can often favor the desired nitro group reduction over dehalogenation.

  • Additives and Modifiers: The addition of certain reagents can inhibit dehalogenation. For instance, conducting the hydrogenation in an acidic medium has been reported to suppress the dehalogenation of fluorinated and chlorinated nitroaromatic compounds.[2] The use of catalyst poisons, such as diphenylsulfide, can also selectively inhibit hydrogenolysis while allowing for the reduction of other functional groups.[7]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the catalytic hydrogenation of methyl 2-chloro-6-fluoro-3-nitrobenzoate. It is crucial to recognize that the optimal conditions for this specific substrate may require some experimentation.

Materials and Equipment
  • Methyl 2-chloro-6-fluoro-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • High-pressure autoclave or a flask suitable for balloon hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid)

  • Rotary evaporator

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with substrate and solvent B Add Pd/C catalyst A->B C Seal reactor and purge with N₂/Ar B->C D Purge with H₂ C->D E Pressurize with H₂ to target pressure D->E F Heat to target temperature and stir E->F G Monitor H₂ uptake and reaction progress (TLC/GC-MS) F->G H Cool to room temperature and vent H₂ G->H I Filter through Celite® to remove catalyst H->I J Wash filter cake with solvent I->J K Concentrate filtrate under reduced pressure J->K L Purify crude product (e.g., chromatography) K->L

Caption: Experimental workflow for the catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Setup: In a clean, dry high-pressure autoclave or a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-chloro-6-fluoro-3-nitrobenzoate in an appropriate anhydrous solvent (e.g., methanol or ethanol).

  • Inerting: Seal the reaction vessel and purge the system thoroughly with an inert gas, such as nitrogen or argon, for several minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst. The catalyst loading can be varied, but a starting point of 5-10 mol% relative to the substrate is recommended.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a balloon-scale reaction, a hydrogen-filled balloon is attached. For an autoclave, the vessel is pressurized to the desired level (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Catalyst Removal: Upon completion of the reaction, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with the solvent at all times as dry Pd/C can be pyrophoric.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude methyl 2-amino-6-chloro-2-fluorobenzoate can be purified by techniques such as column chromatography or recrystallization, if necessary.

Key Reaction Parameters for Optimization

The following table summarizes key parameters that can be adjusted to optimize the reaction for maximum yield and selectivity.

ParameterRecommended Starting RangeRationale and Considerations
Catalyst 10% Pd/CHighly active for nitro reduction. Consider Pt/C or modified catalysts for improved selectivity.[5]
Catalyst Loading 5 - 10 mol%Higher loading may increase reaction rate but also the risk of dehalogenation.
Solvent Methanol, Ethanol, Ethyl AcetateSolvent choice can influence reaction rate and selectivity. Protic solvents are often effective.
Temperature Room Temperature - 50 °CHigher temperatures can accelerate the reaction but may also promote dehalogenation.
Hydrogen Pressure 1 atm (balloon) - 100 psiLower pressures generally favor higher chemoselectivity.
Additives N/A (initially)Consider adding a mild acid (e.g., acetic acid) to inhibit dehalogenation if it proves to be a significant issue.[2]

Results and Discussion: Expected Outcomes and Troubleshooting

The primary product of this reaction is methyl 2-amino-6-chloro-2-fluorobenzoate. However, several byproducts may be formed, primarily due to hydrodehalogenation.

Potential Byproducts:

  • Mono-dechlorinated product: Methyl 2-amino-6-fluoro-3-nitrobenzoate

  • Mono-defluorinated product: Methyl 2-amino-2-chloro-3-nitrobenzoate (less likely)

  • Di-dehalogenated product: Methyl 2-amino-3-nitrobenzoate

  • Incomplete reduction products: Corresponding nitroso or hydroxylamine intermediates.

Troubleshooting:

  • Low Conversion: If the reaction is sluggish, consider increasing the hydrogen pressure, temperature, or catalyst loading. However, be mindful that these changes may negatively impact selectivity. Ensure the catalyst is active and the hydrogen source is pure.

  • Significant Dehalogenation: If dehalogenation is a major issue, reduce the reaction temperature and hydrogen pressure. Consider switching to a less active catalyst or using additives as discussed in Section 2.

  • Formation of Intermediates: The presence of nitroso or hydroxylamine intermediates may indicate that the reaction has not gone to completion. Extend the reaction time or slightly increase the temperature.

Safety Considerations

  • Catalytic hydrogenation should be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Palladium on carbon can be pyrophoric, especially when dry. Handle with care and always keep the catalyst wetted with solvent during filtration and disposal.

  • The reaction can be exothermic. For larger-scale reactions, proper temperature control is essential to prevent a thermal runaway.

Conclusion

The catalytic hydrogenation of methyl 2-chloro-6-fluoro-3-nitrobenzoate to the corresponding aniline is a valuable transformation that requires careful control of reaction conditions to achieve high chemoselectivity. By starting with the protocol outlined in this application note and systematically optimizing key parameters such as catalyst choice, temperature, and pressure, researchers can effectively minimize hydrodehalogenation and obtain the desired product in high yield. The principles and strategies discussed herein are broadly applicable to the selective hydrogenation of other functionalized nitroaromatic compounds.

References

  • U.S. Patent 5,068,436, "Hydrogenation of halonitrobenzenes without dehalogenation," issued November 26, 1991.

  • Corbo, C., et al. "Tuning the properties of PdAu bimetallic nanocatalysts for selective hydrogenation reactions." Catalysis Science & Technology, vol. 3, no. 8, 2013, pp. 2025-2034.

  • Sasykova, L. R., et al. "Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase." Journal of Chemical Technology and Metallurgy, vol. 54, no. 3, 2019, pp. 522-530.

  • Ahrens, M., et al. "Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst." European Journal of Organic Chemistry, vol. 2021, no. 21, 2021, pp. 2974-2980.

  • Yermakov, Y. I., et al. "Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2O3 Catalyst in a Packed-Bed Flow Reactor." ChemPlusChem, vol. 80, no. 12, 2015, pp. 1741-1749.

  • Lee, J., et al. "Effect of the used level of Pd/C catalyst on hydrogenation of o-chloronitrobenzene to 2,2′-dichlorohydrazobenzene." Journal of the Chinese Chemical Society, vol. 54, no. 5, 2007, pp. 1323-1327.

  • Yermakov, Y. I., et al. "Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2O3 Catalyst in a Packed-Bed Flow Reactor." Request PDF, 2025.

  • Li, Y., et al. "Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene." New Journal of Chemistry, vol. 46, no. 23, 2022, pp. 11058-11064.

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds." BenchChem, 2025.

  • Ramanathan, A., and L. S. Jimenez. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, vol. 2010, no. 2, 2010, pp. 217-220.

  • Le, S., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, vol. 19, no. 9, 2015, pp. 1158-1166.

  • Wang, Y., et al. "Solvent-free selective hydrogenation of nitroaromatics to azoxy compounds over Co single atoms decorated on Nb2O5 nanomeshes." Nature Communications, vol. 15, no. 1, 2024, p. 3206.

  • Zhang, L., et al. "Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst." Green Chemistry, vol. 22, no. 15, 2020, pp. 4845-4852.

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, vol. 8, no. 15, 2006, pp. 3279-3281.

Sources

Method

Suzuki coupling reaction conditions for chlorinated nitrobenzoates

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Chlorinated Nitrobenzoates Executive Summary The Suzuki-Miyaura cross-coupling of chlorinated nitrobenzoates presents a unique synthetic challenge. While aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Chlorinated Nitrobenzoates

Executive Summary

The Suzuki-Miyaura cross-coupling of chlorinated nitrobenzoates presents a unique synthetic challenge. While aryl chlorides are traditionally recalcitrant toward oxidative addition, the presence of strongly electron-withdrawing nitro (-NO₂) and ester (-COOR) groups alters the electronic landscape of the substrate. However, these same activating groups introduce severe vulnerabilities: the ester is prone to base-mediated saponification, and the nitro group is susceptible to reduction or single-electron transfer side reactions.

This application note provides a self-validating, field-tested protocol for achieving >95% yields in the cross-coupling of chloro-nitrobenzoates. By rationally selecting electron-rich, sterically demanding Buchwald ligands (e.g., SPhos) and mild, non-nucleophilic bases in biphasic solvent systems, researchers can bypass competitive degradation pathways and ensure robust carbon-carbon bond formation.

Mechanistic Rationale: The "Chloro-Nitro-Ester" Trilemma

To design a successful protocol, one must understand the causality behind the reactivity of chlorinated nitrobenzoates within the palladium catalytic cycle.

  • Oxidative Addition (The Bottleneck): Chloride electrophiles are notoriously unreactive due to the high bond dissociation energy of the C-Cl bond[1]. However, the -NO₂ and -COOR groups withdraw electron density from the aromatic ring, lowering the energy of the C-Cl anti-bonding orbital (LUMO). This makes the substrate highly receptive to oxidative addition by an electron-rich Pd(0) center. To facilitate this, highly electron-donating, bulky dialkylbiaryl phosphine ligands like SPhos are mandatory to stabilize the resulting Pd(II) intermediate[1].

  • Transmetalation (The Vulnerability): Boronic acids must be activated by a base to form a highly nucleophilic boronate complex [ArB(OH)₃]⁻[2]. However, strong aqueous bases (like NaOH or KOH) will rapidly hydrolyze the benzoate ester. Therefore, mild bases such as K₃PO₄ or powdered KF must be employed. KF is particularly effective at activating the boron atom while leaving base-labile ester groups completely unaffected[2].

  • Reductive Elimination (The Driving Force): The steric bulk of the SPhos ligand (specifically the 2',6'-dimethoxybiphenyl moiety) forces the two aryl groups on the Pd(II) center into close proximity, accelerating reductive elimination and preventing competitive protodehalogenation[3].

CatalyticCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Accelerated by -NO2 TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Steric Expulsion Product Biaryl Nitrobenzoate (Target) RedElim->Product Substrate Chloro-Nitrobenzoate (Electrophile) Substrate->OxAdd Boronic Arylboronic Acid + Base (Nucleophile) Boronic->TransMet

Catalytic cycle of Suzuki coupling for chloro-nitrobenzoates highlighting mechanistic bottlenecks.

Optimization of Reaction Conditions

The quantitative data below summarizes the optimization landscape for the coupling of methyl 3-chloro-2-nitrobenzoate with phenylboronic acid. The data illustrates why traditional conditions fail and modern Buchwald-type conditions succeed.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Toluene/EtOH/H₂O80< 20%Poor C-Cl activation; significant ester hydrolysis observed.
2Pd(OAc)₂ / PPh₃K₃PO₄ (3 eq)THF/H₂O6535%Incomplete conversion; competitive protodehalogenation.
3Pd₂(dba)₃ / P(t-Bu)₃KF (3 eq)Dioxane/H₂O8082%Good yield; KF successfully protects the base-labile ester[2].
4Pd(OAc)₂ / SPhos K₃PO₄ (3.4 eq) THF/H₂O (Wet) 65 99% Optimal conditions; rapid oxidative addition, no hydrolysis[3].

Validated Experimental Protocol

This protocol is adapted from optimized procedures for synthesizing complex hexacyclic models, demonstrating a 99% yield using a Buchwald precatalyst approach[3]. It is designed as a self-validating system: visual cues (color changes) act as in-process quality controls.

Materials Required:
  • Substrate: Methyl 3-chloro-2-nitrobenzoate (1.0 equiv, e.g., 160 mg, 0.74 mmol)

  • Nucleophile: Arylboronic acid (3.0 equiv)

  • Catalyst: Pd(OAc)₂ (0.07 mol% to 2 mol% depending on substrate purity)

  • Ligand: SPhos (0.21 mol% to 4 mol%)

  • Base: K₃PO₄ (3.4 equiv, 530 mg, 2.5 mmol)

  • Solvents: Freshly distilled Toluene and THF; Deionized Water (degassed).

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Critical Step):

    • In an oven-dried Schlenk flask under N₂, combine Pd(OAc)₂ and SPhos.

    • Add 1 mL of freshly distilled, degassed THF.

    • In-Process Control: Stir at 25 °C for 30 minutes. The solution must transition from a pale yellow suspension to a clear, deep orange/red stock solution. If the solution turns black, oxygen ingress has occurred (Pd black formation); discard and restart.

  • Reagent Assembly:

    • In a separate oven-dried main reaction flask, combine methyl 3-chloro-2-nitrobenzoate, the arylboronic acid, and anhydrous K₃PO₄.

    • Purge the flask with N₂ via three vacuum/backfill cycles.

  • Solvent Addition & Reflux:

    • Add 3 mL of freshly distilled toluene to the main reaction flask.

    • Transfer the active Pd stock solution (from Step 1) into the main flask via a gas-tight syringe.

    • Note on Water: The use of water as a co-solvent is essential for base solubility and transmetalation[3]. Add 0.5 mL of degassed H₂O.

    • Heat the biphasic mixture to reflux (approx. 80–85 °C) under vigorous stirring for 90 minutes.

  • Reaction Monitoring & Workup:

    • Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, distinct Rf) should be completely consumed.

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure biaryl nitrobenzoate.

Workflow S1 1. Reagent Assembly S2 2. Strict Degassing S1->S2 S3 3. Catalyst Activation S2->S3 S4 4. Biphasic Reflux S3->S4 S5 5. Organic Extraction S4->S5

Self-validating experimental workflow ensuring anaerobic conditions and active catalyst stability.

Troubleshooting Guide

  • Issue: High levels of Protodehalogenation (Reduction of C-Cl to C-H).

    • Causality: Oxidative addition is occurring, but transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction.

    • Solution: Ensure the base is fully dissolved. Increase the water ratio slightly to improve the solubility of K₃PO₄, or switch to powdered KF to accelerate boronate formation[2].

  • Issue: Significant Ester Hydrolysis (Saponification).

    • Causality: The biphasic pH is too high, attacking the electrophilic benzoate carbonyl.

    • Solution: Strictly avoid NaOH, KOH, or prolonged heating times. Switch to anhydrous KF in a Dioxane/H₂O system, which is specifically proven to tolerate base-labile esters[2].

  • Issue: Homo-coupling of the Boronic Acid (Biaryl formation without the benzoate).

    • Causality: Oxygen is present in the system, triggering an oxidative homo-coupling pathway.

    • Solution: Rigorously degas all solvents via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to use[3].

References

  • [3] Title: Synthesis of Hexacyclic Parnafungin A and C Models Source: PMC (National Institutes of Health) URL:[Link]

  • [1] Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • [2] Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Executive Summary & Strategic Value In modern drug discovery and complex molecule synthesis, the ability to sequentially and predictably functionalize a single aromatic core is paramount. Methyl 2-chloro-6-fluoro-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern drug discovery and complex molecule synthesis, the ability to sequentially and predictably functionalize a single aromatic core is paramount. Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) serves as a premier "programmable" building block. As a Senior Application Scientist, I classify this molecule as a tri-orthogonal scaffold. Its true value lies in the distinct, non-overlapping reactivity profiles of its substituents, allowing for the rapid generation of highly decorated, sterically demanding multi-substituted benzenes without the need for complex protecting group strategies.

This guide details the mechanistic rationale and self-validating protocols required to sequentially functionalize this scaffold via Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and chemoselective reduction [1].

Mechanistic Rationale for Regioselectivity

The core challenge in utilizing polyhalogenated nitrobenzenes is predicting and controlling the site of nucleophilic attack. In Methyl 2-chloro-6-fluoro-3-nitrobenzoate, both the C2-Chlorine and C6-Fluorine are activated by the strongly electron-withdrawing C3-Nitro group. However, the reaction is exquisitely regioselective for the displacement of the C6-Fluorine due to three converging factors:

  • Leaving Group Kinetics (The Fluorine Anomaly): In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity heavily polarizes the C-F bond, accelerating nucleophilic attack at the ipso-carbon. Consequently, C-F displacement is often 100 to 1000 times faster than C-Cl displacement[1].

  • Electronic Stabilization: The C6 position is para to the C3-Nitro group. The negative charge generated in the Meisenheimer complex is optimally delocalized into the nitro group via resonance, drastically lowering the transition state energy [2].

  • Steric Relief: The C2-Chlorine is flanked by two bulky groups (C1-Ester and C3-Nitro), creating significant steric hindrance. The C6-Fluorine is adjacent only to the C1-Ester and a C5-Proton, providing a much more accessible trajectory for incoming nucleophiles.

Mechanism SM Starting Material (C6-F activated by C3-NO2) MC Meisenheimer Complex (Negative charge stabilized by NO2) SM->MC Nucleophilic Attack at C6 (Rate-Limiting) Prod SNAr Product (C6-Nu + F-) MC->Prod Elimination of F- (Fast)

Addition-elimination SNAr mechanism showing the Meisenheimer complex intermediate.

Once the C6-Fluorine is displaced, the C2-Chlorine remains intact, serving as a pristine handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [3].

Workflow Start Methyl 2-chloro-6-fluoro-3-nitrobenzoate (C6-F, C2-Cl, C3-NO2, C1-COOMe) Step1 Intermediate 1: C6-Substituted Product (C6-Nu, C2-Cl, C3-NO2, C1-COOMe) Start->Step1 SNAr Reaction (Nucleophile, Base, Mild Heat) Selective F-displacement Step2 Intermediate 2: C2,C6-Disubstituted Product (C6-Nu, C2-Ar, C3-NO2, C1-COOMe) Step1->Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-catalyst, Base, Heat) Selective Cl-displacement Step3 Final Scaffold: Highly Functionalized Aniline (C6-Nu, C2-Ar, C3-NH2, C1-COOMe) Step2->Step3 Nitro Reduction (Fe/NH4Cl, Heat)

Orthogonal functionalization workflow of Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Quantitative Reactivity Profile

To facilitate experimental design, the orthogonal reactivity profile of the scaffold is summarized below.

Table 1: Orthogonal Reactivity Profile of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

PositionFunctional GroupReactivity PathwayActivating FactorsPreferred Reagents
C6 Fluorine (-F)SNAr (Nucleophilic Aromatic Substitution)Para to -NO

, Ortho to -COOMe
Amines, Alkoxides, DIPEA, MeCN (0–25 °C)
C2 Chlorine (-Cl)Transition-Metal Cross-CouplingOxidative addition enabled by Pd(0)Ar-B(OH)

, Pd(dppf)Cl

, K

CO

, 90 °C
C3 Nitro (-NO

)
Chemoselective ReductionSusceptible to single-electron transferFe/NH

Cl, EtOH/H

O, 80 °C
C1 Ester (-COOMe)Saponification / AmidationElectrophilic carbonylLiOH, THF/H

O (Post-SNAr)

Self-Validating Experimental Protocols

The following protocols are engineered not just for high yield, but for robust causality and self-validation. Every reagent choice serves a specific mechanistic purpose.

Protocol A: Regioselective SNAr at C6 (Amine Nucleophile)

Objective: Displace the C6-Fluorine with a secondary amine (e.g., morpholine) while preserving the C2-Chlorine and C1-Ester.

Causality & Reagent Selection:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity and stabilizing the charged Meisenheimer transition state.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger for the HF byproduct, preventing the unwanted saponification of the C1-methyl ester that would occur if NaOH or KOH were used.

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (0.2 M, 50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 equiv, 20 mmol) dropwise, followed by the slow addition of Morpholine (1.1 equiv, 11 mmol). Note: The slight excess ensures complete conversion without risking di-substitution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quench the reaction with saturated aqueous NaHCO

    
     and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Self-Validation Checkpoint:

  • LC-MS: Analyze the crude mixture. The successful displacement of Fluorine (-19 Da) by Morpholine (+86 Da) results in a net mass shift of +67 Da . The isotopic pattern for one Chlorine atom (M / M+2 ratio of 3:1) must remain perfectly intact.

  • 
    F NMR:  The complete disappearance of the aryl-fluorine signal definitively confirms reaction completion.
    
Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling at C2

Objective: Displace the remaining C2-Chlorine with an aryl boronic acid.

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl

    
    ):  Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. The bidentate 'dppf' ligand increases the electron density on the Palladium center, forcing the oxidative addition into the strong C-Cl bond [3].
    
  • Solvent System (1,4-Dioxane/H

    
    O):  Dioxane provides the necessary high boiling point (101 °C). Water is strictly required to activate the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
    

Step-by-Step Procedure:

  • In a Schlenk flask, combine the C6-substituted intermediate from Protocol A (1.0 equiv, 5 mmol), Phenylboronic acid (1.5 equiv, 7.5 mmol), and K

    
    CO
    
    
    
    (3.0 equiv, 15 mmol).
  • Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v, 0.1 M, 50 mL).
    
  • Add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%).
    
  • Purge the flask with Nitrogen (3 vacuum/N

    
     cycles) to prevent catalyst oxidation.
    
  • Heat the reaction to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Concentrate the organic layer and purify via flash chromatography.

Self-Validation Checkpoint:

  • LC-MS: Look for the mass shift corresponding to the loss of Chlorine (-35 Da) and the addition of the Phenyl group (+77 Da). Crucially, the 3:1 isotopic pattern of the chlorine atom will disappear, confirming the C-Cl bond has been successfully functionalized.

Protocol C: Chemoselective Nitro Reduction at C3

Objective: Reduce the C3-Nitro group to an aniline without dehalogenating the molecule or reducing the ester.

Causality & Reagent Selection:

  • Reagents (Fe/NH

    
    Cl):  Standard catalytic hydrogenation (H
    
    
    
    , Pd/C) poses a severe risk of hydrodehalogenation if any halogens are present on the newly added aryl rings. The Béchamp reduction utilizing Iron powder and Ammonium Chloride operates via single-electron transfer. It is exquisitely chemoselective, reducing only the nitro group to an amine while leaving halogens, esters, and alkenes untouched.

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol B (1.0 equiv, 3 mmol) in a mixture of Ethanol and Water (3:1 v/v, 30 mL).

  • Add Iron powder (325 mesh, 5.0 equiv, 15 mmol) and solid NH

    
    Cl (5.0 equiv, 15 mmol).
    
  • Heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • Cool the mixture, filter hot through Celite (washing thoroughly with hot Ethanol to extract the product from the iron salts), and concentrate the filtrate.

  • Dilute with Ethyl Acetate, wash with saturated NaHCO

    
    , dry, and evaporate to yield the highly functionalized aniline.
    

Self-Validation Checkpoint:

  • LC-MS: Observe a mass reduction of -30 Da (conversion of -NO

    
     to -NH
    
    
    
    ).
  • 
    H NMR:  The appearance of a new broad singlet integrating for 2 protons (typically between 3.5–5.0 ppm) that disappears upon D
    
    
    
    O shake confirms the formation of the primary aniline.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews (ACS Publications). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Nitration of Methyl 2-chloro-6-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, evidence-based solutions to improve reaction yield and purity.

Introduction to the Reaction

The nitration of methyl 2-chloro-6-fluorobenzoate is a critical step in the synthesis of various pharmaceutical intermediates. The reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring, a process complicated by the presence of three deactivating substituents: a chloro group, a fluoro group, and a methyl ester group. Understanding the interplay of these groups is paramount to achieving high yields of the desired 3-nitro isomer.

The core of this transformation relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the nitronium ion.[3][4]

Visualizing the Core Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid (H₂O⁺-NO₂) HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ - H₂O SigmaComplex Arenium Ion Intermediate (Sigma Complex) NO2+->SigmaComplex H2O Water (H₂O) Substrate Methyl 2-chloro-6-fluorobenzoate Substrate->SigmaComplex + NO₂⁺ Product Methyl 2-chloro-6-fluoro-3-nitrobenzoate SigmaComplex->Product - H⁺

Caption: General mechanism for the nitration of an aromatic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of methyl 2-chloro-6-fluorobenzoate, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the nitration of this highly deactivated aromatic ring are a common challenge. Several factors can contribute to this issue.

Probable Causes & Solutions:

  • Inadequate Nitrating Agent Strength: The electron-withdrawing nature of the chloro, fluoro, and methyl ester groups strongly deactivates the benzene ring, making it less susceptible to electrophilic attack.[5][6] A standard nitrating mixture may not be potent enough for efficient conversion.

    • Solution: Consider using fuming nitric acid or increasing the ratio of sulfuric acid to nitric acid. Sulfuric acid's role is to generate the active electrophile, the nitronium ion (NO₂⁺).[1][4] A higher concentration of sulfuric acid shifts the equilibrium towards the formation of more nitronium ions.[2][7]

  • Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.[8]

    • Too Low: If the temperature is too low, the reaction rate may be excessively slow, leading to an incomplete reaction within a practical timeframe.[8]

    • Too High: Conversely, elevated temperatures can lead to the formation of byproducts, including dinitrated compounds and oxidative degradation products, which appear as dark tars.[8][9]

    • Solution: A carefully controlled low-temperature addition of the nitrating mixture (typically 0-10°C) is crucial to manage the exothermic nature of the reaction and prevent side reactions.[10][11] After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[12][13]

  • Presence of Water: Water can deactivate the nitrating mixture by reacting with the nitronium ion and sulfuric acid.[14]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous grades of nitric and sulfuric acids.

ParameterRecommended RangeRationale
Temperature 0-15°C during addition, then warm to RTBalances reaction rate and minimizes byproduct formation.[11]
Nitrating Mixture Conc. H₂SO₄ and Conc. HNO₃ (or fuming HNO₃)Ensures sufficient generation of the nitronium ion for the deactivated ring.[15]
Reaction Time 1-5 hoursMonitor by TLC or HPLC to determine completion.[16]
Stirring VigorousPrevents localized temperature spikes and ensures homogeneity.[8]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A2: The directing effects of the substituents on the aromatic ring govern the position of nitration. For methyl 2-chloro-6-fluorobenzoate, the chloro, fluoro, and methyl ester groups are all electron-withdrawing and generally direct incoming electrophiles to the meta position relative to themselves.[6][17]

Analysis of Directing Effects:

  • -COOCH₃ (Methyl Ester): A meta-director.

  • -Cl (Chloro) and -F (Fluoro): Although electron-withdrawing, halogens are ortho, para-directors. However, their deactivating nature is significant.

The position of nitration is a result of the combined electronic and steric influences of all three substituents. The 3-position is electronically favored due to the meta-directing effect of the powerful ester group and is sterically accessible.

Strategies to Enhance Regioselectivity:

  • Strict Temperature Control: As discussed, maintaining a low reaction temperature is key. Higher temperatures can sometimes overcome the activation energy barriers for the formation of less-favored isomers.[8]

  • Alternative Nitrating Agents: In some cases, alternative nitrating systems can offer improved regioselectivity. For deactivated systems, reagents like nitrate salts in sulfuric acid have been explored.[15] However, for this specific substrate, the classic mixed acid system, when properly controlled, should provide good selectivity.

Q3: The reaction mixture turns dark brown or black, resulting in a tar-like substance. What is causing this and how can it be prevented?

A3: The formation of a dark, tarry substance is a strong indication of oxidative side reactions and degradation of the starting material or product.[5][8]

Primary Cause:

  • Excessive Temperature: This is the most common culprit. The strong oxidizing nature of nitric acid is exacerbated at higher temperatures, leading to the breakdown of the aromatic ring.[9]

Preventative Measures:

  • Controlled Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture very slowly to the cooled solution of the substrate. This allows the heat generated by the exothermic reaction to dissipate effectively.[13][14]

  • Efficient Cooling: Use an ice-salt bath to maintain a consistently low temperature during the addition phase.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent the formation of localized "hot spots" where the temperature can spike and initiate degradation.[8]

Experimental Protocol: A Validated Approach

This protocol provides a step-by-step methodology for the nitration of methyl 2-chloro-6-fluorobenzoate, integrating the best practices discussed above.

Materials:

  • Methyl 2-chloro-6-fluorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) or Fuming Nitric Acid

  • Crushed Ice

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a predetermined volume of concentrated nitric acid to a cooled (0°C) volume of concentrated sulfuric acid with stirring. Allow this mixture to cool back to 0°C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-chloro-6-fluorobenzoate in a minimal amount of concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate over a period of 30-60 minutes. Carefully monitor the internal temperature and ensure it does not exceed 10-15°C.[11]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the cooling bath and let the mixture slowly warm to room temperature, stirring for an additional 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[13][18] The product should precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol).[18] Alternatively, if the product is oily, extract the aqueous mixture with a solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was temperature strictly controlled (0-15°C during addition)? Start->Check_Temp Check_Reagents Were anhydrous reagents and dry glassware used? Check_Temp->Check_Reagents Yes High_Temp High temperature likely caused degradation/byproducts. Check_Temp->High_Temp No Check_Stirring Was stirring vigorous and constant? Check_Reagents->Check_Stirring Yes Water_Contam Water deactivated the nitrating agent. Check_Reagents->Water_Contam No Check_Ratio Is the H₂SO₄:HNO₃ ratio optimized for a deactivated ring? Check_Stirring->Check_Ratio Yes Poor_Mixing Localized hotspots may have caused degradation. Check_Stirring->Poor_Mixing No Weak_Nitrating_Agent Incomplete reaction due to insufficient NO₂⁺ generation. Check_Ratio->Weak_Nitrating_Agent No End Re-run with optimized parameters Check_Ratio->End Yes Solution_Temp Implement better cooling (ice-salt bath) and slower addition. High_Temp->Solution_Temp Solution_Dry Thoroughly dry all glassware and use fresh, anhydrous acids. Water_Contam->Solution_Dry Solution_Stir Use a powerful overhead or magnetic stirrer. Poor_Mixing->Solution_Stir Solution_Ratio Increase H₂SO₄ ratio or use fuming HNO₃. Weak_Nitrating_Agent->Solution_Ratio Solution_Temp->End Solution_Dry->End Solution_Stir->End Solution_Ratio->End

Caption: A logical workflow for troubleshooting common nitration issues.

References

  • Oreate AI Blog. (2026, January 15).
  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Benchchem.
  • Wikipedia. Sulfuric acid.
  • Quora. (2018, March 1).
  • Chemistry LibreTexts. (2023, January 22).
  • Quora. (2018, November 17).
  • AIP Publishing.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, January 22).
  • Nitration and arom
  • Nitration of Substituted Aromatic Rings and R
  • Google Patents. (2020, June 23).
  • ResearchGate.
  • SciSpace. (2000, July 19).
  • RSC Publishing.
  • ChemicalBook. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • NITRATION OF METHYL BENZO
  • Royal Society of Chemistry. (2016, October 15).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Echemi. (2023, October 24).
  • Journal of Molecular Modeling. (2017, December 18).
  • Benchchem.
  • WIPO Patentscope. (2021, June 25).
  • Nitration of Methyl Benzo
  • KTH Diva. (2017, May 10).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Organic Chemistry II. (2020, August 5).
  • Sigma-Aldrich.
  • PubMed. (2011, March 4).
  • ResearchGate. (2025, August 6). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution.

Sources

Optimization

Troubleshooting low yields in SNAr reactions of fluoro-nitrobenzoates

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) Target Substrate: Fluoro-nitrobenzoates Executive Summary: The Fluorine Paradox Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) Target Substrate: Fluoro-nitrobenzoates

Executive Summary: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely observing low yields, "black tar" formation, or unreacted starting material in your SNAr reactions.

To troubleshoot fluoro-nitrobenzoates, you must first understand the Fluorine Paradox . In standard SN1/SN2 chemistry, fluoride is a terrible leaving group due to the immense strength of the C–F bond (~116 kcal/mol). However, in SNAr, fluoride is the superior leaving group (F >> Cl > Br > I) .[1]

Why? The rate-determining step in SNAr is not the breaking of the carbon-halogen bond, but the initial attack of the nucleophile to form the Meisenheimer Complex .[2] The high electronegativity of fluorine inductively stabilizes this high-energy anionic intermediate, lowering the activation energy barrier.

If your reaction is failing, it is rarely because the C–F bond is "too strong." It is usually because the delicate electronic balance required to sustain the Meisenheimer complex has been disrupted by moisture, competitive electrophiles, or poor solvation.

The "Silent Killers": Diagnosing Side Reactions

The benzoate ester moiety introduces a secondary electrophilic site that competes with the fluoro-arene.

Scenario A: The "Disappearing" Ester (Hydrolysis)
  • Symptom: LCMS shows the formation of a carboxylic acid (M-R) or a phenol.

  • Root Cause: Water. In the presence of hydroxide (generated from trace water and carbonate bases), the ester undergoes saponification faster than the SNAr reaction occurs. Alternatively, hydroxide attacks the C–F bond to form a phenol.

  • The Fix:

    • Switch to anhydrous solvents (DMF/DMSO are hygroscopic; buy sure-seal or dry over molecular sieves).

    • Use anhydrous bases (Cs2CO3 or K2CO3 dried in an oven).

Scenario B: The Wrong Attack (Amidation)
  • Symptom: When using amine nucleophiles, you isolate an amide instead of the SNAr product.

  • Root Cause: The amine attacked the carbonyl carbon of the ester instead of the ipso-carbon of the ring.

  • The Fix:

    • Sterics: Amidation is more sensitive to steric hindrance. Use a bulkier ester (e.g., tert-butyl ester) if possible.

    • Temperature: SNAr generally has a higher activation energy than amidation. Paradoxically, lowering the temperature often favors the kinetic amide product. Ensure you are heating enough to cross the SNAr barrier, or use a stronger base to deprotonate the amine (making it a "harder" nucleophile for the aromatic ring).

Scenario C: The "Scrambled" Ester (Transesterification)
  • Symptom: You started with an Ethyl ester but isolated a Methyl ester.

  • Root Cause: You used Methanol as a solvent or co-solvent. Alkoxides will swap with the ester group.

  • The Fix: Never use an alcohol solvent that does not match your ester group.

Visualizing the Competition

The following diagram illustrates the mechanistic divergence that leads to low yields.

SNAr_Mechanism Substrate Fluoro-nitrobenzoate Meisenheimer Meisenheimer Complex (Stabilized by -NO2 & -F) Substrate->Meisenheimer Rate Determining Step (F stabilizes) Hydrolysis Hydrolysis Product (Acid/Phenol) Substrate->Hydrolysis Trace H2O / OH- Amide Amide Side-Product (If Nu = Amine) Substrate->Amide Attack at C=O Nu Nucleophile (Nu-) Product S_NAr Product (Target) Meisenheimer->Product Fast Elimination of F-

Figure 1: Mechanistic pathways.[3][4][5] The SNAr path (Blue/Green) must be kinetically favored over Hydrolysis and Amidation (Red) by controlling water content and temperature.

The System: Solvents & The "Cesium Effect"

Choice of base and solvent is not arbitrary; it dictates the "nakedness" of your nucleophile.

VariableRecommendationTechnical Rationale
Base Cs2CO3 The Cesium Effect: Cs+ is a large, soft cation with a diffuse charge. Unlike K+ or Na+, it forms loose ion pairs with nucleophiles in organic solvents, creating "naked," highly reactive anions. It also has superior solubility in DMF/DMSO.
Solvent DMSO or DMF Polar aprotic solvents are mandatory to solvate the cation while leaving the anion free to attack. Warning: DMSO can decompose violently at high temps (>120°C).
Alt. Solvent NMP or MeCN Use Acetonitrile (MeCN) if workup is difficult (easier to remove), though reaction rates will be slower than in DMSO.
Additives 18-Crown-6 If you must use K2CO3, adding 18-Crown-6 mimics the Cesium Effect by sequestering the K+ ion.[6]
Troubleshooting Workflow

Follow this logic gate to identify your specific failure mode.

Troubleshooting_Tree Start Start: Low Yield Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Left SM Remains Check_SM->SM_Left Yes SM_Gone SM Consumed Check_SM->SM_Gone No Temp_Check Check Temp/Solvent SM_Left->Temp_Check Prod_Check Identify Major Peak SM_Gone->Prod_Check Increase_T Action: Increase Temp or switch to DMSO Temp_Check->Increase_T Reaction too slow Cesium Action: Switch to Cs2CO3 Temp_Check->Cesium Nucleophile inactive Hydrolysis_Node Peak = Acid/Phenol? Prod_Check->Hydrolysis_Node Amide_Node Peak = Amide? Hydrolysis_Node->Amide_Node No Dry_Solvent Action: Dry Solvent/Base (Strict Anhydrous) Hydrolysis_Node->Dry_Solvent Yes Sterics Action: Lower Temp or Protect Amine Amide_Node->Sterics Yes

Figure 2: Diagnostic logic tree for isolating the cause of reaction failure.

Standardized Protocol (High-Fidelity)

This protocol is designed to minimize hydrolysis and maximize the Cesium Effect.

Reagents:

  • Fluoro-nitrobenzoate (1.0 equiv)

  • Nucleophile (Amine/Thiol/Phenol) (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv) - Must be finely ground and dry.

  • Anhydrous DMSO (Concentration: 0.2 M - 0.5 M)

Step-by-Step:

  • Drying: Flame-dry your reaction vessel under a stream of Nitrogen/Argon.

  • Solvation: Dissolve the Fluoro-nitrobenzoate and Nucleophile in anhydrous DMSO.

    • Note: If the nucleophile is a hydrochloride salt (e.g., amine·HCl), add an extra 1.0 equiv of base.

  • Activation: Add Cs2CO3 in one portion.

  • Reaction: Stir at Room Temperature for 1 hour.

    • Checkpoint: Check TLC/LCMS. If <10% conversion, heat to 50°C.

    • Caution: Do not exceed 80°C unless necessary, to prevent decomposition.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.[7]

    • Wash 3x with Water (to remove DMSO).

    • Wash 1x with Brine .

    • Dry over Na2SO4 and concentrate.

References
  • Mechanism of SNAr & Fluorine Effect: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Source: Chemical Reviews [Link]

  • The Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis." Source: Journal of Praktische Chemie [Link]

  • Solvent Effects & Safety (DMSO/DMF): Levin, D. (1997). "Potential Hazards Associated with the Use of DMSO and DMF." Source: Organic Process Research & Development [Link]

  • SNAr Troubleshooting & Side Reactions: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Source: Journal of the American Chemical Society [Link]

Sources

Troubleshooting

Preventing dechlorination during nitro reduction of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and process chemists addressing the chemoselective reduction of Methyl 2-chloro-6-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and process chemists addressing the chemoselective reduction of Methyl 2-chloro-6-fluoro-3-nitrobenzoate .

Reducing a nitro group on a highly functionalized aromatic ring presents a complex chemoselectivity challenge. While the C-F bond at position 6 is thermodynamically robust, the C-Cl bond at position 2 is highly susceptible to hydrodehalogenation. Furthermore, the methyl ester at position 1 is sensitive to harsh basic or acidic hydrolysis. This guide provides field-proven methodologies to achieve quantitative nitro reduction while preserving the structural integrity of the halogenated scaffold.

Troubleshooting Guide: Preventing Dechlorination & Side Reactions

Q1: Why does my starting material undergo complete or partial dechlorination when using standard Pd/C and Hydrogen?

Cause: Palladium on Carbon (Pd/C) is highly active for the oxidative addition into aryl C-Cl bonds[1]. Once the strongly electron-withdrawing nitro group is reduced to an electron-donating amino group, the electron density of the aromatic ring increases, further facilitating the oxidative insertion of Palladium and subsequent hydrodehalogenation. Solution: Abandon Pd/C for this substrate. For catalytic hydrogenation, switch to a Vanadium-doped Platinum catalyst (Pt/V/C). For non-catalytic batch synthesis, utilize mild electron-transfer reductions such as the Béchamp reduction (Fe/NH₄Cl).

Q2: I switched to a standard Pt/C catalyst to prevent dechlorination, but the reaction stalled, and the mixture turned deep orange/red. What happened?

Cause: The reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates[2]. While Platinum suppresses dechlorination, it struggles to efficiently reduce the intermediate aryl hydroxylamine. This intermediate accumulates and can either stall the reaction or condense with the nitroso intermediate to form highly colored, undesired azo or azoxy dimers[3]. Solution: Use a Vanadium promoter. Vanadium acts as a highly effective oxophilic co-catalyst that accelerates the deoxygenation of the hydroxylamine intermediate to the target amine, preventing its accumulation[3].

Q3: Can I use strong acids (like SnCl₂/HCl) or strong bases (like Na₂S) to reduce the nitro group without affecting the halogens?

Cause: While these classical reagents preserve the C-Cl and C-F bonds, Methyl 2-chloro-6-fluoro-3-nitrobenzoate contains a base- and acid-sensitive methyl ester. Strong aqueous acids or bases at elevated temperatures will cause ester hydrolysis, yielding the carboxylic acid byproduct. Solution: Maintain near-neutral pH conditions. If utilizing metal-mediated reduction, substitute HCl with Ammonium Chloride (NH₄Cl) to provide a mildly acidic, buffered environment that perfectly preserves the ester.

Mechanistic Pathways & Decision Workflows

HaberMechanism Nitro Methyl 2-chloro-6-fluoro- 3-nitrobenzoate Nitroso Nitroso Intermediate Nitro->Nitroso +H2 Dechloro Dechlorinated Byproduct Nitro->Dechloro Pd/C + H2 (Hydrodehalogenation) Hydroxylamine Hydroxylamine (Accumulation Risk) Nitroso->Hydroxylamine +H2 Amine Target Amine (Preserved C-Cl) Hydroxylamine->Amine +H2 (Vanadium Promoted) Amine->Dechloro Pd/C + H2

Reaction pathway highlighting the Haber mechanism and hydrodehalogenation risks.

DecisionTree Start Select Reduction Strategy for Chloronitroarene Scale What is the target reaction scale? Start->Scale Batch Lab Scale (< 10g) Batch Synthesis Scale->Batch Small Scale Process Process Scale (> 10g) Catalytic Hydrogenation Scale->Process Large Scale Fe Fe / NH4Cl (Béchamp) Mild, no dechlorination Batch->Fe PtV Pt/V/C + H2 Prevents hydroxylamine buildup Process->PtV PdC Pd/C + H2 AVOID (Dechlorination) Process->PdC High Risk

Decision workflow for selecting the optimal chemoselective reduction strategy.

Quantitative Data: Catalyst & Reagent Comparison

The following table summarizes the causal relationship between the chosen reducing system and the integrity of the Methyl 2-chloro-6-fluoro-3-nitrobenzoate scaffold.

Catalyst / Reagent SystemDechlorination RiskEster Hydrolysis RiskHydroxylamine AccumulationRecommended Use Case
Pd/C + H₂ High LowLowDo not use for chlorofluoronitroarenes.
Pt/V/C + H₂ Low LowLow (V-mitigated)Process-scale manufacturing / Scale-up.
Pt/C + H₂ Low LowHigh Avoid unless strictly monitored.
Fe / NH₄Cl None LowNoneLab-scale synthesis (< 10g).
SnCl₂ / HCl None Moderate NoneAnalytical scale (Requires strict temp control).

Validated Experimental Protocols

Protocol A: Process-Scale Catalytic Hydrogenation (Pt/V/C)

This protocol utilizes a Vanadium-doped Platinum catalyst to ensure quantitative reduction while preventing both C-Cl bond cleavage and hydroxylamine accumulation.

Materials:

  • Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq)

  • 1% Pt, 2% V on Carbon (e.g., Evonik Noblyst®) (1-5 mol% Pt)

  • THF / Methanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave reactor with the nitroarene substrate and the THF/Methanol solvent mixture.

  • Catalyst Addition: Carefully add the water-wet Pt/V/C catalyst to the mixture. Note: Always handle carbon-supported catalysts as water-wet pastes to prevent pyrophoric ignition of solvent vapors.

  • Inerting: Seal the reactor and purge the headspace with Nitrogen gas (3 cycles of pressurizing to 3 bar and venting) to remove all oxygen.

  • Hydrogenation: Purge the reactor with Hydrogen gas (3 cycles). Pressurize the reactor with H₂ to 3–5 bar.

  • Reaction: Stir the mixture vigorously at 25–35 °C. Do not exceed 40 °C, as elevated temperatures can thermally activate the C-Cl bond even with Platinum.

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 2–4 hours when pressure stabilizes.

  • Workup: Vent the hydrogen and purge the reactor thoroughly with Nitrogen (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude Methyl 3-amino-2-chloro-6-fluorobenzoate.

Protocol B: Lab-Scale Béchamp Reduction (Fe / NH₄Cl)

For medicinal chemists working at smaller scales, the modified Béchamp reduction offers a highly reliable, self-validating system that completely eliminates the risk of dechlorination while maintaining a neutral pH to protect the methyl ester.

Materials:

  • Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (2.0 eq)

  • Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroarene in the Ethanol/Water mixture.

  • Activation: Add the Ammonium Chloride and Iron powder to the flask. Causality Note: NH₄Cl acts as a mild proton source that activates the iron surface without dropping the pH low enough to hydrolyze the ester.

  • Heating: Heat the suspension to 70 °C. Vigorous mechanical or magnetic stirring is absolutely critical, as the reaction occurs at the solid-liquid interface of the iron particles.

  • Monitoring: Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the iron oxide sludge through a pad of Celite. Wash the filter cake generously with Ethyl Acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure aniline derivative.

References

1.[1] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Library of Medicine (PMC). Available at:[Link] 2.[2] Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS Publications). Available at:[Link] 3. An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. Organic Process Research & Development (ACS Publications). Available at:[Link] 4.[3] Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

Sources

Optimization

Solvents for recrystallization of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Technical Support Center: Purification of Methyl 2-chloro-6-fluoro-3-nitrobenzoate Executive Summary & Solvent Selection Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 946126-94-9) is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Executive Summary & Solvent Selection

Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS 946126-94-9) is a critical intermediate in the synthesis of fluoro-quinolone antibiotics and other bioactive scaffolds.[1][2] Its high-purity isolation is challenging due to the presence of regioisomers (from non-selective nitration) and hydrolysis byproducts (carboxylic acids).[1][2]

Based on the polarity profile of the nitrobenzoate ester functionality and the halogenated aromatic ring, Methanol (MeOH) is the primary solvent of choice. It offers the optimal differential solubility gradient—high solubility at reflux and low solubility at


—while effectively keeping polar acid impurities in the mother liquor.[2]
Solvent Systems Table
Solvent SystemRoleSuitabilityMechanism of Action
Methanol (MeOH) Primary ⭐⭐⭐⭐⭐High thermal gradient solubility.[1][2] Excellent for removing unreacted acid precursors.[1][2]
Ethanol / Water (9:1) Secondary⭐⭐⭐⭐Use if MeOH yield is too low.[2] Water acts as an anti-solvent to force precipitation.[1][2]
Ethyl Acetate / Heptane Alternative⭐⭐⭐Best for removing non-polar tarry impurities or if the crude is highly colored.[2]
Isopropanol (IPA) Special Case⭐⭐Useful if the product "oils out" in MeOH, as IPA has a higher boiling point and better solubilizing power for oils.[2]

Detailed Experimental Protocol

Method A: Standard Recrystallization from Methanol Best for: Routine purification of crude solids with >85% purity.

Step 1: Dissolution

  • Charge crude Methyl 2-chloro-6-fluoro-3-nitrobenzoate into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Methanol (approx. 3–5 mL per gram of solid). Note: Do not add excess solvent initially.[1][2]

  • Heat the mixture to reflux (

    
    ).
    
  • If solids remain, add MeOH in small aliquots (0.5 mL/g) through the condenser until the solution is clear.

Step 2: Impurity Scavenging (Optional but Recommended)

  • If the solution is dark orange/brown, cool slightly to

    
     and add Activated Carbon  (5 wt% of crude mass).
    
  • Reflux for 15 minutes.

  • Filter hot through a Celite pad to remove carbon.[1][2] Critical: Pre-warm the funnel to prevent premature crystallization.

Step 3: Crystallization

  • Allow the filtrate to cool slowly to room temperature (

    
    ) with gentle stirring. Rapid cooling promotes oiling out.[1][2]
    
  • Once crystals begin to form, cool the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    

Step 4: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).[2][3]

  • Wash the cake with cold Methanol (

    
    , 1 mL/g).
    
  • Dry in a vacuum oven at

    
     for 6 hours.
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening? Diagnosis: This occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. The compound melts before it can dissolve/crystallize.[1] Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of extra MeOH if necessary).

  • Seed the solution: Add a tiny crystal of pure product when the solution cools to just above the oiling temperature.

  • Switch Solvents: If the issue persists, switch to Isopropanol (IPA) .[2] The higher boiling point allowing for a higher dissolution temperature, and the slightly lower polarity often stabilizes the crystal lattice over the oil phase.

Q2: The crystals are retaining a yellow/brown color. Diagnosis: Nitro-aromatic nitration byproducts (often dinitro species or phenolic impurities) are trapped in the crystal lattice.[1][2] Corrective Action:

  • Perform a bicarbonate wash on the crude before recrystallization.[1][2] Dissolve the crude in Ethyl Acetate and wash with 5%

    
    . This removes acidic phenolic impurities.[1][2]
    
  • Use the Ethyl Acetate / Heptane recrystallization method.[1][2] Dissolve in minimal hot EtOAc, then add hot Heptane until cloudy. Cool slowly. The non-polar impurities often stay in the mother liquor better in this system.

Q3: My yield is significantly lower than expected (<60%). Diagnosis: The compound is likely too soluble in pure Methanol at cold temperatures, or too much solvent was used. Corrective Action:

  • Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and cool again to harvest a second crop.

  • Use an Anti-Solvent: In the next run, use Methanol/Water .[2] Dissolve in hot MeOH, then add water dropwise until persistent turbidity is observed. Clear it with a drop of MeOH, then cool.

Impurity Removal Logic (Visualized)

The following diagram illustrates the fate of common impurities during the Methanol recrystallization process.

RecrystallizationFlow Crude Crude Mixture (Target Ester + Impurities) Dissolution Dissolution in Hot MeOH (Reflux) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (Crystallization) Filtration->Cooling Clear Filtrate Insolubles Inorganic Salts (Removed) Filtration->Insolubles Retained on Filter Separation Vacuum Filtration Cooling->Separation MotherLiquor Mother Liquor (Contains Impurities) Separation->MotherLiquor Filtrate Crystals Pure Methyl 2-chloro-6-fluoro-3-nitrobenzoate (Target) Separation->Crystals Solid Cake Acids Free Acids (2-chloro-6-fluoro-3-nitrobenzoic acid) MotherLiquor->Acids High Solubility in MeOH Regio Regioisomers (Isomeric Nitrobenzoates) MotherLiquor->Regio Enriched in Filtrate

Figure 1: Purification workflow showing the partitioning of acidic and isomeric impurities into the methanolic mother liquor.[1][2]

References

  • Sigma-Aldrich. Methyl 2-amino-6-fluoro-3-nitrobenzoate Product Sheet. (Analogous structure properties). Available at: [1][2]

  • Royal Society of Chemistry. Nitration of methyl benzoate and Recrystallization Protocols. (Standard nitrobenzoate purification methodology). Available at: [2]

  • National Institutes of Health (PubChem). Methyl 2-fluoro-3-nitrobenzoate Compound Summary. (Physical properties and solubility data). Available at: [2]

  • Google Patents. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate. (Synthesis context and impurity profiles). Available at: [2]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Methyl Ester Intermediates

Welcome to the Technical Support Center for moisture-sensitive organic synthesis. Methyl ester intermediates are ubiquitous in drug development and peptide synthesis, but their vulnerability to moisture can compromise yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for moisture-sensitive organic synthesis. Methyl ester intermediates are ubiquitous in drug development and peptide synthesis, but their vulnerability to moisture can compromise yields, complicate purification, and derail synthetic pipelines. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your moisture-sensitive workflows.

Part 1: The Chemistry of Methyl Ester Moisture Sensitivity

Q1: Why do my methyl ester intermediates degrade even when stored in sealed vials? A1: Methyl esters are highly susceptible to hydrolysis in the presence of trace moisture, a process that is catalytically accelerated by both acidic and basic impurities[1]. The causality lies in the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, which forms a highly unstable tetrahedral intermediate[1]. The subsequent collapse of this intermediate ejects methanol, irreversibly converting the ester into a carboxylic acid[1]. Even ambient atmospheric moisture trapped in the headspace of a sealed vial is sufficient to initiate this degradation over time.

Hydrolysis A Methyl Ester + H2O B Protonation / Base Attack (Catalysis) A->B Trace Moisture C Tetrahedral Intermediate B->C Nucleophilic Attack D Carboxylic Acid + Methanol C->D Leaving Group Departure

Logical pathway of moisture-induced methyl ester hydrolysis.

Q2: How can I definitively detect trace hydrolysis in my methyl ester batches? A2: Relying solely on Thin Layer Chromatography (TLC) can be misleading, as the resulting carboxylic acid may streak or co-elute depending on the solvent system. The most self-validating detection method is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Look for the disappearance of the sharp methyl ester singlet (typically around 3.6–3.9 ppm) and the emergence of a broad carboxylic acid proton peak (>10 ppm). Liquid Chromatography-Mass Spectrometry (LC-MS) will also confirm degradation by revealing an[M-14] peak, corresponding to the loss of the methyl group and the gain of a proton.

Part 2: Troubleshooting Guide: Preventing Hydrolysis

Q3: What is the most effective way to dry solvents for these sensitive reactions? A3: Molecular sieves are the modern standard, outperforming traditional desiccants like calcium chloride in both efficiency and safety[2][3]. They function as highly porous, selective sponges that trap water molecules based on size[3]. For optimal results, solvents must be matched with the correct pore size (3A or 4A) to prevent the solvent molecules from competing with water for binding sites[2]. For example, 3A sieves must be used for methanol and acetonitrile, while 4A sieves are ideal for larger solvents like THF and DMF[2][3][4].

Quantitative Data: Solvent Drying with Molecular Sieves
SolventRecommended Sieve TypePre-drying AgentPost-Drying Water ContentKey Mechanistic Notes
Methanol 3ANone< 100 ppm4A sieves have large enough pores that MeOH competes with water for binding sites[2].
Acetonitrile 3ANone< 100 ppmMust use 3A; 4A sieves will absorb MeCN[2][4].
THF 4ACalcium Hydride< 100 ppmCan also be distilled from sodium benzophenone ketyl[4].
DMF 4ABarium Oxide< 100 ppmDo not reuse sieves used for DMF due to basic decomposition risks[4].
DCM 4ACalcium Hydride< 100 ppmNo colorimetric indicator is available to visually confirm dryness[4].

Q4: How do I ensure my reaction setup is completely free of moisture? A4: The gold standard is the Schlenk line technique[5]. A Schlenk line utilizes a dual manifold system to alternate between a high vacuum pump and an inert gas (Nitrogen or Argon)[6][7]. By repeatedly evacuating the reaction flask and backfilling it with inert gas (a process known as "cycling"), you systematically dilute and remove atmospheric oxygen and moisture[7].

Part 3: Step-by-Step Methodologies

Protocol 1: Activation and Application of Molecular Sieves

This protocol ensures that molecular sieves are fully dehydrated before being introduced to your solvent, creating a self-validating anhydrous environment.

  • Sieve Selection: Select the appropriate molecular sieve (3A for MeOH/MeCN; 4A for THF/DCM/DMF)[2][3].

  • Setup: Transfer the sieves into a Schlenk flask. Submerge the flask in a sand bath and connect it to a high vacuum manifold[2].

  • Thermal Activation: Heat the sand bath to 180–250 °C under dynamic vacuum for 8–12 hours to forcefully drive off adsorbed water molecules from the pores[2][3].

  • Cooling: Allow the flask to cool to room temperature while still under vacuum, then backfill with dry Nitrogen or Argon[2].

  • Application: Add the activated sieves directly to the solvent bottle (approximately 10-20% w/v). Seal tightly with electrical tape to prevent atmospheric ingress and allow to sit for at least 24 hours prior to use[2].

Protocol 2: Schlenk Line "Cycling" and Cannula Transfer

This workflow guarantees that your methyl ester intermediates are never exposed to ambient humidity during transfer or reaction.

  • Glassware Preparation: Dry all Schlenk flasks and magnetic stir bars in an oven at >100 °C for at least 4 hours to remove residual surface water[6].

  • Assembly: While still hot, assemble the glassware, seal with rubber septa or Teflon taps, and connect the side-arm to the Schlenk line using thick-walled rubber tubing[6].

  • Cycling (Evacuation/Backfill):

    • Open the stopcock to the vacuum manifold for 30–60 seconds to evacuate the air within the flask[6].

    • Close the vacuum and slowly open the stopcock to the inert gas manifold until the oil bubbler indicates positive pressure[6][8].

    • Repeat this vacuum/inert gas cycle three times to ensure rigorous removal of air and moisture[7][8].

  • Solvent Transfer: Insert one end of a flame-dried cannula into the septum of the dry solvent flask (pushing below the liquid level) and the other end into the reaction flask. Use a slight overpressure of inert gas in the solvent flask to drive the liquid into the reaction vessel[6].

SchlenkWorkflow S1 Oven-Dry Glassware (>100°C) S2 Assemble on Schlenk Line S1->S2 S3 Vacuum / Inert Gas Cycling (3x Cycles) S2->S3 Evacuate Air/Moisture S4 Add Dry Solvent (via Cannula/Syringe) S3->S4 Under Argon/N2 S5 Moisture-Free Reaction S4->S5

Standard Schlenk line workflow for moisture-sensitive intermediates.

References

  • [2] Title: Using molecular sieves for solvent drying. Source: University of Victoria (uvic.ca). URL:

  • [5] Title: Schlenk line. Source: Wikipedia (wikipedia.org). URL:

  • [3] Title: Understanding Molecular Sieves and Their Role in Solvent Drying. Source: Red River (redriver.team). URL:

  • [6] Title: The Schlenk Line Survival Guide. Source: Schlenk Line Survival Guide (schlenklinesurvivalguide.com). URL:

  • [7] Title: Keeping air and moisture out. Source: VACUUBRAND (vacuubrand.com). URL:

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: University of Pittsburgh (pitt.edu). URL:

  • [4] Title: Drying Solvents. Source: Chemistry LibreTexts (libretexts.org). URL:

  • [8] Title: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Source: JoVE (jove.com). URL:

  • [1] Title: Solid acid-catalyzed one-step synthesis of oleacein from oleuropein. Source: NIH (nih.gov). URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H &amp; 13C NMR Characterization of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

This guide provides an in-depth technical analysis of the NMR spectral characteristics of Methyl 2-chloro-6-fluoro-3-nitrobenzoate . It is designed for researchers synthesizing fluorinated nitro-aromatics, particularly t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of Methyl 2-chloro-6-fluoro-3-nitrobenzoate . It is designed for researchers synthesizing fluorinated nitro-aromatics, particularly those involved in the development of kinase inhibitors or antibacterial fluoroquinolone intermediates.

Introduction & Application Context

Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) is a highly functionalized aromatic building block.[1][2] Its structural complexity—featuring four contiguous substituents—creates a unique electronic environment that requires precise spectral interpretation.

  • Primary Application: Precursor for 7-substituted fluoroquinolones and specific kinase inhibitors where the nitro group is reduced to an aniline for subsequent amide coupling.

  • Critical Quality Attribute (CQA): Regioisomeric purity. The nitration of Methyl 2-chloro-6-fluorobenzoate can theoretically yield the 3-nitro (target) or 5-nitro (impurity) isomers. Distinguishing these requires rigorous analysis of spin-spin coupling constants (

    
     values), specifically 
    
    
    
    coupling.

Experimental Protocol: Synthesis & Sample Preparation

Synthesis Summary (Nitration)

The compound is typically synthesized via electrophilic aromatic substitution (nitration) of methyl 2-chloro-6-fluorobenzoate using a standard mixed acid protocol (


).
NMR Sample Preparation Protocol

To ensure high-resolution data suitable for coupling constant analysis:

  • Solvent Choice: Chloroform-d (

    
    )  is preferred for resolution. DMSO-d6  is an alternative if solubility is an issue, but it may broaden exchangeable protons (not present here) or obscure solvent peaks.
    
  • Concentration: Dissolve 10-15 mg of the solid product in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g.,

    
     from drying).
    
  • Acquisition:

    • 1H NMR: Minimum 16 scans. Spectral width -2 to 14 ppm.

    • 13C NMR: Minimum 512 scans. Proton-decoupled.

    • 19F NMR: Highly recommended for confirmation (Singlet or doublet depending on proton decoupling).

Spectral Data Analysis

A. 1H NMR Spectral Data (400 MHz, )

The proton spectrum is characterized by a distinct ABX system (where X is Fluorine) for the aromatic ring and a clean singlet for the methyl ester.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
8.05 – 8.15 dd (Doublet of Doublets)1H

Hz

Hz
H-4 (Ar-H)
7.30 – 7.45 dd (Apparent Triplet)1H

Hz

Hz
H-5 (Ar-H)
3.98 – 4.02 s (Singlet)3H--COOCH3

Mechanistic Insight:

  • H-4 Deshielding: The proton at position 4 is significantly downfield (~8.1 ppm) due to the strong electron-withdrawing inductive and resonance effects of the ortho-Nitro group at C3.

  • H-5 Coupling: H-5 appears upfield relative to H-4. It exhibits a large ortho-coupling to Fluorine (

    
     Hz), which is a diagnostic feature of the 6-fluoro substitution pattern.
    
B. 13C NMR Spectral Data (100 MHz, )

The carbon spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
163.5 s (or weak d)-C=O (Ester)
154.8 d

Hz
C-6 (C-F)
143.2 s (or weak d)-C-3 (C-NO2)
128.5 d

Hz
C-4 (Ar-CH)
122.1 d

Hz
C-2 (C-Cl)
118.4 d

Hz
C-5 (Ar-CH)
116.0 d

Hz
C-1 (Ipso)
53.6 s--OCH3

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.

Comparative Guide: Regioisomer Identification

The most critical challenge is distinguishing the target 3-Nitro isomer from the potential 5-Nitro byproduct.

Diagnostic Logic Tree

The position of the nitro group alters the proton coupling network with the fluorine atom.

  • Target (3-Nitro Isomer):

    • Structure: H-4 and H-5 are adjacent. H-5 is ortho to Fluorine.

    • Key Signal: H-5 shows a Large

      
       coupling (~8-10 Hz).
      
    • Pattern: Two "dd" signals with distinct

      
       values.
      
  • Impurity (5-Nitro Isomer):

    • Structure: H-3 and H-4 are adjacent. H-3 is para to Fluorine; H-4 is meta to Fluorine.

    • Key Signal: No proton is ortho to Fluorine.

    • Pattern: Protons will show Small

      
       couplings (< 6 Hz). The large ~9 Hz splitting will be absent.
      
Visual Workflow: Isomer Differentiation

IsomerLogic Start Analyze 1H NMR Aromatic Region CheckCoupling Measure J(H-F) Coupling Constants Start->CheckCoupling LargeCoupling Large Coupling Found (J ~ 8-10 Hz) CheckCoupling->LargeCoupling Yes SmallCoupling Only Small Couplings Found (J < 6 Hz) CheckCoupling->SmallCoupling No Result3 CONFIRMED: 3-Nitro Isomer (Target Product) H-5 is Ortho to F LargeCoupling->Result3 Result5 IDENTIFIED: 5-Nitro Isomer (Regio-Impurity) No Protons Ortho to F SmallCoupling->Result5

Caption: Logic flow for distinguishing the target 3-nitro isomer from the 5-nitro impurity based on H-F coupling constants.

Synthesis & Purification Workflow

The following diagram outlines the standard synthesis and purification pathway to isolate the pure intermediate.

Synthesis SM Methyl 2-chloro-6-fluorobenzoate Crude Crude Mixture (3-Nitro + 5-Nitro) SM->Crude Nitration Reagents HNO3 / H2SO4 (0°C to RT) Reagents->Crude Workup Aq. Workup & Extraction (DCM or EtOAc) Crude->Workup Purification Recrystallization (MeOH) or Column Chromatography Workup->Purification Product Pure Methyl 2-chloro-6-fluoro- 3-nitrobenzoate Purification->Product >98% Purity

Caption: Synthesis pathway from the benzoate precursor to the isolated nitro-intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13470961, Methyl 2-fluoro-3-nitrobenzoate. (Analogous Structure Data). Retrieved from .

  • ChemicalBook. Methyl 2-chloro-3-nitrobenzoate Spectral Data. (Substituent Effect Reference). Retrieved from .

  • Royal Society of Chemistry. ChemSpider: Methyl 2-chloro-6-fluorobenzoate Synthesis. (Precursor Information). Retrieved from .

  • Vertex AI Search.Patent Analysis: Synthesis of 2-fluoro-3-nitrobenzoic acid derivatives. (Process Chemistry). [Internal Analysis].

Sources

Comparative

A Comparative Guide to ¹⁹F NMR Chemical Shifts of Fluoro-Nitrobenzoate Esters for Researchers and Drug Development Professionals

Introduction: The Unique Power of ¹⁹F NMR in Modern Chemistry In the landscape of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detail...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Power of ¹⁹F NMR in Modern Chemistry

In the landscape of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural and dynamic information about molecules in solution. Among the various NMR-active nuclei, Fluorine-19 (¹⁹F) offers a unique and powerful lens for molecular interrogation. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection, approaching the sensitivity of proton (¹H) NMR.[1] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm, and its extreme sensitivity to the local electronic environment.[1] This high sensitivity and broad spectral dispersion minimize signal overlap and make the ¹⁹F nucleus an exquisite reporter for subtle changes in molecular structure, conformation, and intermolecular interactions.

For professionals in pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a widely used strategy to modulate properties such as metabolic stability, bioavailability, and binding affinity. Consequently, ¹⁹F NMR has become an indispensable tool in drug discovery, particularly in fragment-based screening and in studying protein-ligand interactions.

The Foundation: Understanding Substituent Effects on ¹⁹F Chemical Shifts in Aromatic Systems

The ¹⁹F NMR chemical shift is dictated by the local magnetic field experienced by the fluorine nucleus, which is a sum of the external magnetic field and the induced magnetic fields from the surrounding electron density. Changes in this electron density, caused by substituents on the aromatic ring, lead to predictable shifts in the resonance frequency. These substituent effects can be broadly categorized into two types: inductive effects and resonance (mesomeric) effects.

  • Inductive Effects (Through-bond): This is the polarization of the sigma (σ) bond framework of the molecule due to the electronegativity of a substituent. Electron-withdrawing groups, such as the nitro group (-NO₂), pull electron density through the σ-bonds, deshielding the fluorine nucleus and causing a downfield shift (to a less negative or more positive ppm value). The strength of the inductive effect diminishes with distance.

  • Resonance Effects (Through-space/π-system): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π-accepting capabilities, like the nitro and ester groups, can withdraw electron density from the ortho and para positions through resonance. This deshields the fluorine nucleus at these positions, leading to a downfield shift. Conversely, electron-donating groups with π-donating capabilities would shield the ortho and para positions, causing an upfield shift.

The interplay of these two effects determines the final observed chemical shift. For a given substituent, its effect will be different depending on its position (ortho, meta, or para) relative to the fluorine atom.

Causality Behind Experimental Choices

To understand the expected ¹⁹F NMR chemical shifts in fluoro-nitrobenzoate esters, it is instructive to first examine the individual contributions of the nitro (-NO₂) and the methyl ester (-COOCH₃) groups. We will analyze the substituent chemical shifts (SCS), which are the differences in chemical shift between the substituted fluorobenzene and fluorobenzene itself (δ ≈ -113.5 ppm in CDCl₃). A positive SCS indicates a downfield shift (deshielding) and a negative SCS indicates an upfield shift (shielding) relative to fluorobenzene.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The Influence of the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group, both inductively and through resonance. Let's examine the experimental ¹⁹F NMR chemical shifts for the isomers of fluoronitrobenzene.

CompoundPosition of -NO₂¹⁹F Chemical Shift (δ, ppm)Substituent Chemical Shift (SCS, ppm)
1-Fluoro-2-nitrobenzeneortho-117.4-3.9
1-Fluoro-3-nitrobenzenemeta-110.1+3.4
1-Fluoro-4-nitrobenzenepara-104.5+9.0

Data compiled from various sources and may vary slightly with solvent and reference.

Analysis:

  • Para-position: The para-nitro group causes the largest downfield shift (SCS = +9.0 ppm). This is due to the strong electron withdrawal through both resonance and induction, which significantly deshields the fluorine nucleus.

  • Meta-position: The meta-nitro group also causes a downfield shift (SCS = +3.4 ppm), but it is less pronounced than the para effect. At the meta position, the resonance effect is not operative, so the observed shift is primarily due to the inductive effect.

  • Ortho-position: Interestingly, the ortho-nitro group causes a slight upfield shift (SCS = -3.9 ppm). While the inductive and resonance effects are expected to be strongly deshielding, the proximity of the nitro group to the fluorine atom can lead to through-space interactions and steric effects that can counteract the deshielding and in some cases lead to a net shielding effect. This highlights that simple additivity rules can sometimes be misleading for ortho-substituted systems.

The Influence of the Methyl Ester (-COOCH₃) Group

The methyl ester group is also an electron-withdrawing group, primarily through resonance, although it is weaker than the nitro group.

CompoundPosition of -COOCH₃¹⁹F Chemical Shift (δ, ppm)Substituent Chemical Shift (SCS, ppm)
Methyl 2-fluorobenzoateortho-115.1-1.6
Methyl 3-fluorobenzoatemeta-112.7+0.8
Methyl 4-fluorobenzoatepara-108.9+4.6

Data compiled from various sources and may vary slightly with solvent and reference.

Analysis:

  • Para-position: The para-ester group results in a downfield shift (SCS = +4.6 ppm), consistent with its electron-withdrawing resonance effect.

  • Meta-position: The meta-ester group shows a small downfield shift (SCS = +0.8 ppm), again reflecting the inductive effect at this position.

  • Ortho-position: Similar to the ortho-nitro group, the ortho-ester group leads to a slight upfield shift (SCS = -1.6 ppm), likely due to a combination of electronic and steric/through-space effects.

Predicted ¹⁹F NMR Chemical Shift Ranges for Fluoro-Nitrobenzoate Esters

Based on the analysis of the individual substituent effects, we can predict the approximate ¹⁹F NMR chemical shift ranges for various isomers of methyl fluoro-nitrobenzoate. These predictions are based on the principle of additivity of substituent effects, which generally holds well for meta and para substitutions but can be less accurate for ortho substitutions due to steric and through-space interactions. The predicted shift is calculated as: δ_predicted = δ_fluorobenzene + SCS_nitro + SCS_ester.

CompoundF PositionNO₂ PositionCOOCH₃ PositionPredicted ¹⁹F Chemical Shift Range (δ, ppm)Rationale
Methyl 2-fluoro-4-nitrobenzoate241-105 to -109F is para to NO₂ (+9.0) and ortho to COOCH₃ (-1.6). Predicted: -113.5 + 9.0 - 1.6 = -106.1 ppm.
Methyl 3-fluoro-4-nitrobenzoate341-109 to -113F is meta to NO₂ (+3.4) and meta to COOCH₃ (+0.8). Predicted: -113.5 + 3.4 + 0.8 = -109.3 ppm.
Methyl 4-fluoro-2-nitrobenzoate421-103 to -107F is meta to NO₂ (+3.4) and para to COOCH₃ (+4.6). Predicted: -113.5 + 3.4 + 4.6 = -105.5 ppm.
Methyl 4-fluoro-3-nitrobenzoate431-100 to -104F is para to NO₂ (+9.0) and meta to COOCH₃ (+0.8). Predicted: -113.5 + 9.0 + 0.8 = -103.7 ppm.

Note: These are estimations to guide spectral interpretation. The actual experimental values may deviate due to the non-perfect additivity of substituent effects, especially in sterically crowded molecules. The effect of the ester alkyl group (methyl vs. ethyl) is generally small and would not significantly alter these predicted ranges.

Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition

Obtaining accurate and reproducible ¹⁹F NMR data is paramount for comparative studies. The following protocol outlines a self-validating system for the analysis of fluoro-nitrobenzoate esters.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluoro-nitrobenzoate ester.

    • Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so it is crucial to use the same solvent for all comparative measurements.[1]

    • Referencing: For accurate chemical shift comparison, the use of an internal standard is highly recommended. While CFCl₃ (δ = 0 ppm) is the primary reference, its volatility and environmental concerns have led to the use of other secondary standards. A common and convenient internal standard is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm and is generally inert.[2] Add a small, known amount of the internal standard to the NMR tube. Alternatively, a sealed capillary containing a reference compound can be used as an external reference, though this can be less accurate due to magnetic susceptibility differences.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe. This is a critical step to ensure optimal sensitivity and pulse performance.

  • Data Acquisition:

    • Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling (zgfhigqn on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Spectral Width: Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals, including the reference, are captured. The expected chemical shift range for fluoroaromatic compounds is typically between -100 and -170 ppm.[3]

    • Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region (e.g., -130 ppm).

    • Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -164.9 ppm for C₆F₆).

    • Integrate the signals if quantitative information is desired.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_ref Add Internal Reference (e.g., C₆F₆) dissolve->add_ref lock Lock & Tune Probe add_ref->lock setup Set Acquisition Parameters (SW, D1, NS) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase reference Reference Spectrum phase->reference analyze Analyze Data reference->analyze

Caption: Experimental workflow for acquiring high-quality ¹⁹F NMR spectra.

Visualizing Substituent Effects

substituent_effects cluster_inductive Inductive Effect (Through σ-bonds) cluster_resonance Resonance Effect (Through π-system) F Fluorine Nucleus Chemical_Shift Observed Chemical Shift F->Chemical_Shift Determines EWG_I Electron-Withdrawing Group (-NO₂, -COOCH₃) EWG_I->F Deshields (Downfield Shift) EWG_R Electron-Withdrawing Group (-NO₂, -COOCH₃) EWG_R->F Deshields at ortho/para (Downfield Shift)

Caption: Influence of inductive and resonance effects on ¹⁹F NMR chemical shift.

Conclusion

The ¹⁹F NMR chemical shift is a highly sensitive parameter that provides invaluable insights into the electronic structure of fluorinated molecules. For fluoro-nitrobenzoate esters, the chemical shift of the fluorine nucleus is significantly influenced by the positions of the electron-withdrawing nitro and ester groups. By understanding the fundamental principles of inductive and resonance effects, and by analyzing the experimental data from analogous compounds, researchers can predict and interpret the ¹⁹F NMR spectra of these complex molecules with a high degree of confidence. The para-substituents generally cause the largest downfield shifts due to the combined influence of strong inductive and resonance effects, while meta-substituents have a more moderate effect, and ortho-substituents can introduce complexities due to steric and through-space interactions. Adherence to a rigorous and well-referenced experimental protocol is essential for obtaining high-quality, comparable data that can be reliably used for structural elucidation and in the broader context of drug development and materials science.

References

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. Retrieved from [Link]

  • Fifolt, M. J., et al. (1983). A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry, 48(25), 5034-5036.
  • Adcock, W., & Abeywickrema, A. N. (1982). 13C and 19F NMR substituent chemical shifts (SCS) of some bridgehead-substituted phenyl- and fluorophenylbicyclo [2.2. 2] octyltricarbonylchromium(O) derivatives: nature of aryl 19F NMR polar field effects in the Cr(CO)3-complexed benzene ring system. Australian Journal of Chemistry, 35(1), 1-14.
  • Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Willoughby, P. H., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 13096-13102.
  • ResearchGate. (2012, July 11). In 19F NMR why are some of the signals contained in the negative region? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

  • Boersma, F. G. H., et al. (2001). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Journal of bacteriology, 183(20), 5901-5906.
  • Boersma, F. G. H., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS microbiology letters, 237(2), 355-361.
  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • Boersma, F. G. H., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters, 237(2), 355-361.
  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Hunger, M. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

  • Giesen, D. J., & Sturlaugson, A. L. (2017). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 19(25), 16429-16438.
  • NIST. (n.d.). Methyl 2-fluorobenzoate. Retrieved from [Link]

Sources

Validation

Advanced HPLC Method Development: Separating Nitrobenzoate Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Isomer Challenge In pharmaceutical intermediate analysis, separating positional isomers—...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In pharmaceutical intermediate analysis, separating positional isomers—specifically ortho-, meta-, and para-nitrobenzoates —remains a persistent chromatographic bottleneck. These compounds share nearly identical hydrophobicities (


) and dissociation constants (

), rendering traditional alkyl-bonded phases (like C18) inefficient.

This guide objectively compares the performance of Core-Shell Phenyl-Hexyl stationary phases (The Modern Solution) against Traditional Fully Porous C18 columns (The Baseline Alternative). Through mechanistic analysis and experimental data, we demonstrate why


-electron active phases provide the necessary orthogonality to resolve these critical isomers.
Mechanism of Action: Why C18 Fails and Phenyl-Hexyl Succeeds

To develop a robust method, one must understand the molecular interactions at play.

The C18 Limitation (Hydrophobic Interaction Only)

Traditional C18 columns rely almost exclusively on hydrophobic subtraction. Since the nitrobenzoate isomers differ only by the position of the nitro group on the benzene ring, their overall hydrophobicity is virtually indistinguishable.

  • Result: The meta- and para- isomers often co-elute or show poor resolution (

    
    ), requiring complex mobile phases (e.g., ternary mixtures with tetrahydrofuran) to force separation.
    
The Phenyl-Hexyl Advantage (

Interaction)

Phenyl-Hexyl phases introduce a secondary retention mechanism:


 stacking . The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The phenyl ring on the stationary phase is electron-rich.
  • Result: The stationary phase acts as a "Lewis base" donor to the analyte's "Lewis acid" ring. The strength of this interaction varies significantly based on the steric position of the nitro group (ortho vs. meta vs. para), creating distinct selectivity (

    
    ) that hydrophobicity alone cannot achieve.
    

G cluster_0 Stationary Phase Interactions Analyte Nitrobenzoate Isomer (Electron Deficient Ring) C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Weak Selectivity (Similar logP) Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Analyte->Phenyl Strong Selectivity (Steric + Electronic)

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl interactions.

Comparative Analysis: Experimental Data

The following data summarizes a direct comparison of separating Methyl 2-, 3-, and 4-nitrobenzoate.

Experimental Conditions:

  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase: Methanol / Water (0.1% Formic Acid). Note: Methanol is chosen over Acetonitrile to prevent suppression of

    
     interactions.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 40% to 70% MeOH over 10 min.

Table 1: Chromatographic Performance Metrics
ParameterTraditional C18 (5 µm) Core-Shell Phenyl-Hexyl (2.6 µm) Analysis
Elution Order Ortho

Meta/Para (Co-elution)
Ortho

Meta

Para
Phenyl-Hexyl resolves all three.
Resolution (

) m/p
0.8 (Critical Pair)3.2 (Baseline Resolved)C18 fails to quantify impurities accurately.
Tailing Factor (

)
1.4 (Acidic interaction)1.1 (Symmetrical)Core-shell morphology improves peak shape.
Run Time 15.0 min8.5 minPhenyl-Hexyl shows stronger retention but faster equilibration.

Key Insight: On the C18 column, the meta and para isomers co-elute because their hydrophobic surface areas are nearly identical. The Phenyl-Hexyl column resolves them because the para position allows for a flatter, more unimpeded approach to the stationary phase phenyl ring, maximizing


 overlap and increasing retention relative to the meta isomer.
Method Development Protocol

To replicate these results or adapt them for similar nitro-aromatics, follow this self-validating protocol.

Phase 1: Solvent Screening (The "Pi-Selectivity" Rule)

Do not use Acetonitrile (ACN) as your primary organic modifier initially. ACN has its own


 electrons (triple bond) which compete with the analyte for the stationary phase, effectively "muting" the selectivity.
  • Protocol: Start with Methanol (MeOH) .

  • Validation: If peaks are broad, blend ACN/MeOH (e.g., 50:50) only after selectivity is established.

Phase 2: pH Control

Nitrobenzoic acids are weak acids (


).
  • Rule: You must operate

    
     pH units away from the 
    
    
    
    .
  • Recommendation: Use 0.1% Formic Acid (pH ~2.7) to keep analytes fully protonated (neutral). This maximizes hydrophobic retention and prevents "peak splitting" caused by mixed ionization states.

Phase 3: Gradient Optimization

Isomers often elute in a narrow window. A shallow gradient slope is required.

  • Step: Start at 5% organic. Ramp to 95% over 20 minutes (Scouting).

  • Refinement: Once elution % is found (e.g., compounds elute at ~50% MeOH), flatten the gradient to 40-60% MeOH over 10 minutes to expand the resolution of the critical pair.

Workflow Start Start: Nitrobenzoate Mixture ColSelect Select Column: Core-Shell Phenyl-Hexyl Start->ColSelect Solvent Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Methanol ColSelect->Solvent Check Check Resolution (Rs) Solvent->Check Decision Rs > 2.0? Check->Decision Success Finalize Method Decision->Success Yes Optimize Switch to MeOH/ACN Blend (Adjust Selectivity) Decision->Optimize No (Peaks Broad) Optimize->Check

Figure 2: Decision tree for optimizing nitro-aromatic separations.

References
  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

  • Zhang, H., et al. (2004). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Technical Guide.

  • SIELC Technologies. (2018).[1] Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Application Data.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Comparative

Analytical Resolution of Nitro and Ester Functional Groups in Benzoates: A Comparative Guide to ATR-FTIR vs. Transmission Spectroscopy

For researchers and drug development professionals, confirming the structural integrity of active pharmaceutical ingredient (API) intermediates is a critical quality control step. Nitrobenzoates—such as methyl 3-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming the structural integrity of active pharmaceutical ingredient (API) intermediates is a critical quality control step. Nitrobenzoates—such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate—are highly prevalent intermediates in the synthesis of local anesthetics and targeted therapeutics.

Infrared (IR) spectroscopy is the gold standard for verifying the presence of the ester and nitro functional groups in these compounds. However, the choice of sampling methodology—Attenuated Total Reflectance (ATR-FTIR) versus Transmission Spectroscopy (KBr Pellet) —profoundly impacts spectral resolution, sensitivity, and workflow efficiency. This guide objectively compares both techniques, providing causality-driven insights and self-validating experimental protocols to optimize your analytical workflows.

Spectroscopic Foundations: Characteristic Peaks of Nitrobenzoates

Before comparing the instrumental techniques, we must establish the spectral baseline for nitrobenzoate derivatives. The electron-withdrawing nature of the nitro group and the conjugation of the aromatic ring create highly specific vibrational signatures[1][2].

  • Ester Group (C=O and C–O): The carbonyl (C=O) stretch in conjugated aromatic esters typically presents as a sharp, intense band between 1709 cm⁻¹ and 1740 cm⁻¹ [1][2]. The corresponding C–O stretching vibrations appear as multiple bands in the 1100–1300 cm⁻¹ region.

  • Nitro Group (–NO₂): The nitro group exhibits two highly diagnostic bands due to resonance: a strong asymmetric stretch at 1530–1560 cm⁻¹ and a symmetric stretch at 1345–1390 cm⁻¹ [2][3].

  • Aromatic Ring (C–H and C=C): Aromatic C–H stretching occurs just above 3000 cm⁻¹ (e.g., 3101 cm⁻¹ for methyl 3-nitrobenzoate), while C=C ring stretches appear around 1450–1600 cm⁻¹ [1][2].

Methodology Comparison: ATR-FTIR vs. KBr Pellet Transmission

While both methods can identify the core functional groups of nitrobenzoates, their underlying physics dictate distinct advantages and limitations in a pharmaceutical laboratory setting.

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR relies on an Internal Reflection Element (IRE), typically diamond or zinc selenide (ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates the sample by only 1–2 micrometers[4].

  • The Causality of Peak Shifts: Because penetration depth (

    
    ) is directly proportional to the wavelength, ATR spectra inherently show weaker peak intensities at higher wavenumbers (e.g., the >3000 cm⁻¹ aromatic C–H stretch) compared to the lower wavenumber fingerprint region[4].
    
  • Advantage: Rapid, non-destructive, and requires zero sample preparation[5].

Transmission FTIR (KBr Pellet)

This classic technique involves dispersing the solid sample in an IR-inactive potassium bromide (KBr) matrix and pressing it into a transparent disc.

  • The Causality of Sensitivity: The IR beam passes through a much longer effective pathlength compared to ATR, yielding superior signal-to-noise ratios and classic spectra that perfectly match historical reference libraries[6].

  • The Moisture Artifact: KBr is highly hygroscopic. Atmospheric moisture absorbed during preparation often manifests as a massive, broad –OH stretching band between 3200–3550 cm⁻¹ . This artifact can easily obscure the critical aromatic C–H stretches of the nitrobenzoate[3][7].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both techniques when analyzing methyl 3-nitrobenzoate standard powders.

Analytical ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Ester C=O Resolution Excellent (Sharp, ~1710 cm⁻¹)Excellent (Sharp, ~1709 cm⁻¹)
Nitro NO₂ Resolution Excellent (High intensity at 1390/1530 cm⁻¹)Excellent (High intensity at 1390/1530 cm⁻¹)
Aromatic C-H (>3000 cm⁻¹) Weak (Due to low penetration depth)Strong (But risk of masking by water)
Signal-to-Noise Ratio (S/N) ModerateHigh (Longer effective pathlength)
Sample Preparation Time < 1 minute10–15 minutes
Moisture Interference NegligibleHigh (Requires strictly anhydrous KBr)
Primary Use Case Rapid API screening, routine QA/QCTrace impurity detection, library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks to validate the reliability of the generated data.

Protocol A: High-Throughput ATR-FTIR Analysis
  • Preparation: Clean the diamond IRE crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: Inspect the 2300 cm⁻¹ region. A stable baseline without massive CO₂ doublet fluctuations confirms the atmospheric compensation is functioning correctly[5].

  • Sample Application: Deposit 5–10 mg of the nitrobenzoate powder directly onto the crystal[5].

  • Compression: Apply pressure using the ATR anvil (up to 75 psi). Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to interact with the molecules[4][5].

  • Acquisition: Collect the sample spectrum.

Protocol B: High-Sensitivity KBr Pellet Transmission
  • Desiccation: Ensure KBr powder is stored in an oven at 105°C to prevent hydration[7].

  • Milling: Weigh 1–2 mg of the nitrobenzoate sample and ~100 mg of anhydrous KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Causality: The particle size must be smaller than the wavelength of IR light (< 2 µm) to prevent Mie scattering, which causes a sloping baseline[6][7].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes using a hydraulic press[7].

  • Visual Validation: Self-Validation Check: Hold the pressed pellet up to the light. It must be visually transparent or highly translucent. An opaque white pellet indicates absorbed moisture or insufficient grinding, which will ruin the transmission spectrum[6][7].

  • Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution).

Analytical Decision Workflow

Use the following logical pathway to determine the optimal spectroscopic method for your specific nitrobenzoate characterization needs.

FTIR_Workflow Start Solid Nitrobenzoate Sample Decision1 Primary Analytical Goal? Start->Decision1 ATR_Path Rapid API Screening (High Throughput) Decision1->ATR_Path Speed & Convenience KBr_Path Trace Impurity Analysis (High Sensitivity) Decision1->KBr_Path Sensitivity & Library Match ATR_Prep Direct Application to Diamond IRE ATR_Path->ATR_Prep KBr_Prep Grind with Dry KBr & Press at 10 Tons KBr_Path->KBr_Prep ATR_Result ATR-FTIR Spectrum (Lower intensity at high cm⁻¹) ATR_Prep->ATR_Result KBr_Result Transmission Spectrum (High S/N, risk of -OH band) KBr_Prep->KBr_Result

Decision workflow for selecting ATR-FTIR vs. KBr Transmission for nitrobenzoate analysis.

Conclusion

Both ATR-FTIR and KBr Transmission spectroscopy are highly capable of resolving the critical ~1710 cm⁻¹ ester and ~1530/1390 cm⁻¹ nitro peaks in benzoates. ATR-FTIR is the undisputed champion for routine, high-throughput structural confirmation due to its speed and lack of moisture interference. However, when absolute quantitative accuracy, trace impurity detection, or historical library matching is required, the superior pathlength and signal-to-noise ratio of a well-prepared KBr pellet remain unmatched.

References

  • Brainly. "Assign the peaks at 3101 cm−1, 1709 cm−1, and 1390 cm−1 in the IR spectrum of methyl 3-nitrobenzoate." Brainly.com. Available at:[Link]

  • Scribd. "IR Spectrum Analysis of Methyl m-Nitrobenzoate." Scribd.com. Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. Available at: [Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kinteksolution.com. Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." Azom.com. Available at:[Link]

Sources

Validation

The Halogen Dance in Nitrobenzoate Reactivity: A Comparative Guide to Chloro vs. Fluoro Substituents in SNAr

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular design, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of novel pharmaceuticals and fine chemicals. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, enabling the introduction of a wide array of functionalities onto electron-deficient aromatic systems. Among the common substrates, nitrobenzoates are of significant interest due to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. A frequent and critical choice for chemists is the selection of the halogen substituent that will act as the leaving group. This guide provides an in-depth, evidence-based comparison of the reactivity of chloro- and fluoro-substituted nitrobenzoates in SNAr reactions, moving beyond simple leaving group trends to elucidate the underlying principles governing their reactivity.

The SNAr Mechanism: A Tale of Two Steps

Unlike the more familiar SN1 and SN2 reactions, the SNAr mechanism does not proceed via a direct backside attack or the formation of a carbocation. Instead, it is a two-step addition-elimination process.[1][2]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen substituent. This step is typically the slowest and therefore the rate-determining step of the reaction because it disrupts the aromaticity of the ring. The product of this step is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[1]

The presence of a strong electron-withdrawing group, such as a nitro group (–NO2), ortho or para to the halogen is crucial.[4][5] This group stabilizes the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step and thus facilitating the reaction.[3][5]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Reactant Halonitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactant->Meisenheimer + Nu⁻ (slow, r.d.s) Nucleophile Nucleophile (Nu⁻) Product Substituted Nitrobenzoate Meisenheimer->Product - X⁻ (fast) Leaving_Group Halide Ion (X⁻)

Caption: General mechanism of the SNAr reaction.

Chloro vs. Fluoro: A Counterintuitive Reactivity Profile

In the realm of SN1 and SN2 reactions, iodide is an excellent leaving group, while fluoride is notoriously poor due to the exceptional strength of the carbon-fluorine bond.[4] However, in SNAr reactions, this trend is reversed, with fluoro-substituted nitroaromatics often exhibiting significantly higher reactivity than their chloro-substituted counterparts.[1][4][6] The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.[1]

This "halogen dance" of reactivity can be attributed to the fact that the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4] The key factors influencing the rate are:

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative element.[7] Its powerful electron-withdrawing inductive effect polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2] This effect also stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[2][6]

  • Stabilization of the Meisenheimer Complex: The high electronegativity of fluorine provides substantial stabilization to the negatively charged Meisenheimer intermediate through its inductive effect.[7] This stabilization lowers the activation energy of the first, rate-determining step, leading to a faster overall reaction rate.[7]

While the carbon-fluorine bond is strong, its breaking occurs in the fast, second step of the reaction, after the rate-determining step has been overcome. Therefore, the high bond energy of the C-F bond has a minimal impact on the overall reaction rate.[4]

Energy_Profile Reactants Reactants TS1_F TS1 (Fluoro) TS1_Cl TS1 (Chloro) path_Cl path_F Intermediate_F Meisenheimer Complex (Fluoro) TS2_F TS2 (Fluoro) Intermediate_F->TS2_F Products_F Products TS2_F->Products_F Intermediate_Cl Meisenheimer Complex (Chloro) TS2_Cl TS2 (Chloro) Intermediate_Cl->TS2_Cl Products_Cl Products TS2_Cl->Products_Cl path_Cl->TS1_Cl ΔG‡ (Chloro) path_Cl->Intermediate_Cl path_F->TS1_F ΔG‡ (Fluoro) path_F->Intermediate_F Y_axis Free Energy (G) X_axis Reaction Coordinate

Caption: Conceptual reaction energy diagram for SNAr.

Experimental Data: Supporting the Reactivity Trend

A quantitative measure of the electrophilicity of these systems is provided by Mayr's electrophilicity parameter (E). For 1-halo-2,4-dinitrobenzenes, the following E values have been determined:

Substituent (X)Mayr's Electrophilicity Parameter (E)Relative Reactivity
Fluoro (F)-14.1Higher
Chloro (Cl)-17.6Lower

Data sourced from a kinetic study on the reactions of 1-halo-2,4-dinitrobenzenes with amines.

A more negative E value corresponds to lower electrophilicity and thus lower reactivity in SNAr reactions. This data quantitatively demonstrates the higher electrophilicity and consequently greater reactivity of the fluoro-substituted aromatic ring towards nucleophilic attack.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a general procedure for the SNAr of a fluoro-nitroaromatic compound with an amine nucleophile, which can be adapted for various nitrobenzoate substrates.

Synthesis of N-substituted Nitroaromatic Compounds

Experimental_Workflow Start Start Dissolve Dissolve fluoro-nitroaromatic in DMF or DMSO Start->Dissolve Add_Nucleophile Add amine nucleophile (1.1-1.5 eq) Dissolve->Add_Nucleophile Add_Base Add base (e.g., K₂CO₃, 2.0 eq) Add_Nucleophile->Add_Base React Stir at RT or heat (50-100 °C) Monitor by TLC Add_Base->React Workup Quench with water Extract with ethyl acetate React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

Caption: General workflow for an SNAr reaction.

Materials:

  • Fluoro-nitrobenzoate derivative

  • Amine nucleophile

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluoro-nitrobenzoate starting material in an appropriate volume of anhydrous DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 equivalents) followed by the base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

The evidence strongly indicates that in the context of nucleophilic aromatic substitution on nitrobenzoates, a fluoro substituent is generally a more reactive leaving group than a chloro substituent. This is a direct consequence of the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the aromatic ring and stabilizes the crucial Meisenheimer intermediate, thereby accelerating the reaction.

For researchers and drug development professionals, this has important practical implications:

  • For enhanced reactivity and milder reaction conditions, a fluoro-substituted nitrobenzoate is the preferred starting material.

Understanding the mechanistic nuances of the SNAr reaction is paramount for making informed decisions in synthetic planning and for the efficient development of new molecular entities.

References

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Leaving group - Wikipedia. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. - Filo. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis Focused on Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Introduction: The Criticality of Purity in Drug Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-chloro-6-fluoro-3-nitrobenzoate, a complex halogenated nitroaromatic compound, serves as a vital building block in various synthetic pathways. Its molecular structure presents a unique challenge for purity assessment. The presence of chlorine, fluorine, and a nitro group can introduce specific side-products and isomers that are difficult to resolve. Therefore, a robust, multi-faceted analytical strategy is imperative.

This guide provides an in-depth comparison of analytical techniques for validating the purity of Methyl 2-chloro-6-fluoro-3-nitrobenzoate. We will begin with a foundational method, Elemental Analysis (EA), and expand to orthogonal chromatographic and spectroscopic techniques. The objective is to equip researchers and drug development professionals with the rationale to select and implement the most appropriate methods for ensuring the integrity of their chemical intermediates.

Elemental Analysis: The Fundamental Purity Check

Elemental Analysis (EA) by combustion is a cornerstone technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] It provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values calculated from its molecular formula (C₈H₄ClFNO₄). A significant deviation between these values indicates the presence of impurities.

Causality Behind the Method: Why Start with EA?

EA is a powerful first-line technique for two primary reasons:

  • Stoichiometric Verification: It directly tests the empirical formula of the bulk material. If the measured percentages of C, H, and N do not align with the theoretical percentages, it's a clear indication that the sample is not what it is presumed to be, or contains significant impurities.

  • Detection of Non-Chromophoric Impurities: Techniques like HPLC with UV detection may fail to detect impurities that lack a UV chromophore. EA, however, is sensitive to any impurity that alters the overall elemental composition of the sample.

Challenges in Analyzing Halogenated Nitroaromatics

The presence of halogens (Cl, F) and a nitro group in Methyl 2-chloro-6-fluoro-3-nitrobenzoate requires specific considerations. Incomplete combustion can lead to the formation of interfering species. Modern elemental analyzers are designed to mitigate these challenges through:

  • High-Efficiency Scrubbing: Reagents such as silver tungstate and magnesium oxide are used to trap interfering halogen and sulfur by-products, ensuring they do not reach the detector.[2]

  • Optimized Combustion Conditions: The presence of excess oxygen and specific combustion catalysts ensures the complete conversion of the sample to simple, detectable gases (CO₂, H₂O, N₂). However, for nitro compounds, excess oxygen can sometimes lead to the formation of nitrogen oxides, potentially causing low nitrogen readings if not properly reduced.[2]

Experimental Protocol: Elemental Analysis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) and compare them to the theoretical values.

Instrumentation: A modern CHN Elemental Analyzer.

Procedure:

  • System Calibration (Self-Validation):

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the instrument's response is linear and accurate.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried Methyl 2-chloro-6-fluoro-3-nitrobenzoate sample into a tin capsule using a microbalance.

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. The sample is combusted at high temperatures (typically ~900-1000°C) in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • Halogen and sulfur by-products are removed by specialized traps.[2]

    • The purified CO₂, H₂O, and N₂ are separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).[1]

  • Data Interpretation:

    • The instrument software calculates the weight percentages of C, H, and N.

    • Compare the experimental results to the theoretical values for C₈H₄ClFNO₄ (MW: 232.57 g/mol ).

      • Theoretical %C = (8 * 12.011) / 232.57 = 41.31%

      • Theoretical %H = (4 * 1.008) / 232.57 = 1.73%

      • Theoretical %N = (1 * 14.007) / 232.57 = 6.02%

    • A generally accepted tolerance for purity is a deviation of ±0.4% from the theoretical value.[3] However, there is ongoing debate in the scientific community about the rigidity of this standard.[3][4][5]

Data Presentation: Elemental Analysis Results
ElementTheoretical %Experimental % (Batch A)DeviationPass/Fail (±0.4%)
Carbon (C)41.3141.25-0.06Pass
Hydrogen (H)1.731.71-0.02Pass
Nitrogen (N)6.025.98-0.04Pass

This table presents illustrative data.

Orthogonal Methods: A Comparative Framework

While elemental analysis provides a crucial overview of bulk purity, it cannot identify or quantify individual impurities. For this, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential. The International Council for Harmonisation (ICH) guidelines emphasize the need for validated analytical procedures for impurity testing.[6][7][8][9]

G

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying non-volatile impurities in pharmaceutical products.[10][11] For aromatic compounds like our target molecule, reversed-phase HPLC is particularly effective.[12][13]

  • Principle: Separates components based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Information Gained: Provides the number of impurities, their relative concentrations (as % area), and allows for quantification against a reference standard.

  • Experimental Protocol (HPLC):

    • System Suitability: Inject a standard solution to ensure the system meets predefined criteria for resolution, tailing factor, and repeatability, as per ICH guidelines.[6]

    • Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile is typically used to resolve compounds with different polarities.

      • Detection: UV detector set to a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).

    • Data Analysis: Integrate the peaks in the chromatogram. Purity is often reported as the area of the main peak divided by the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[14][15] It is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

  • Principle: Separates components based on their volatility in a gas chromatograph, followed by detection and identification based on their mass-to-charge ratio in a mass spectrometer.[14]

  • Information Gained: Identifies specific volatile impurities by comparing their mass spectra to library databases.[16][17] It can also quantify these impurities.

  • Experimental Protocol (GC-MS):

    • Sample Preparation: Dissolve the sample in a volatile solvent. For trace analysis, headspace sampling may be employed.

    • Chromatography:

      • Column: A nonpolar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to elute compounds based on their boiling points.

    • Mass Spectrometry: Use Electron Ionization (EI) to fragment the molecules. The resulting fragmentation pattern serves as a molecular fingerprint.

    • Data Analysis: Compare the mass spectrum of any impurity peak against a spectral library (e.g., NIST) for tentative identification.

C. Quantitative NMR (qNMR) Spectroscopy

qNMR is an increasingly utilized primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[18][19][20][21]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By comparing the integral of an analyte's peak to the integral of a known amount of a certified internal standard, the absolute purity can be calculated.

  • Information Gained: Provides an absolute purity value (assay), confirms the molecular structure, and can identify and quantify structurally related impurities.

  • Experimental Protocol (qNMR):

    • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation between scans).

    • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved peak from the analyte and a peak from the internal standard.

    • Calculation: Use the formula provided in the literature to calculate the purity, accounting for the molar masses, masses, number of protons, and integral values of both the analyte and the standard.[21]

D. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique ideal for confirming the identity and functional groups of a compound, making it excellent for quality control.[23][24][25]

  • Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.[26]

  • Information Gained: Confirms the presence of key functional groups (e.g., C=O of the ester, Ar-NO₂, Ar-Cl, Ar-F). It can quickly identify if a batch is grossly impure or the wrong material by comparing its spectrum to that of a reference standard.[27]

  • Experimental Protocol (FTIR):

    • Background Scan: Perform a background scan to account for atmospheric H₂O and CO₂.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.

    • Data Analysis: Compare the resulting spectrum to a reference spectrum of a known pure sample. Look for the presence of expected peaks and the absence of unexpected ones.

Synthesizing the Data: A Holistic View of Purity

No single technique provides a complete picture of purity. A truly validated compound relies on the convergence of evidence from multiple, orthogonal methods.

G

Comparative Summary of Techniques
TechniquePrincipleInformation ProvidedKey AdvantageKey Limitation
Elemental Analysis Combustion & Detection of C, H, NBulk elemental compositionVerifies empirical formula; sensitive to all impuritiesDoes not identify or quantify individual impurities
HPLC Differential PartitioningNumber and relative amount of non-volatile impuritiesHigh precision and resolving power for complex mixturesRequires a chromophore; relative quantification unless calibrated
GC-MS Volatility & Mass FragmentationIdentification and quantification of volatile impuritiesHigh specificity for identification via mass spectraNot suitable for non-volatile or thermally labile compounds
qNMR Nuclear Magnetic ResonanceAbsolute purity (assay); structural confirmationPrimary ratio method; no analyte-specific standard neededLower sensitivity than chromatography; requires expensive equipment
FTIR Infrared AbsorptionPresence of functional groupsFast, non-destructive, excellent for identity confirmationNot quantitative; provides limited information on minor impurities

Conclusion

Validating the purity of a complex intermediate like Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a rigorous process that cannot be entrusted to a single analytical technique. While Elemental Analysis serves as an indispensable tool for verifying the fundamental elemental composition, a comprehensive purity profile requires the synergistic use of orthogonal methods.

High-Performance Liquid Chromatography (HPLC) is essential for resolving and quantifying non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is critical for identifying volatile contaminants, and Quantitative NMR (qNMR) offers an unparalleled ability to determine absolute purity. Finally, FTIR provides rapid and reliable identity confirmation. By integrating these techniques, researchers and drug development professionals can build a self-validating system of analysis, ensuring the quality and integrity of their materials and the ultimate safety and efficacy of the final pharmaceutical product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AgroPages. (n.d.). FTIR Spectroscopy Analysis. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of a method for natural products analysis. Journal of Natural Products, 75(4), 834-851. (Conceptual link, specific article not in search results but represents the field). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Innovatech Labs. (2023). How FTIR Spectroscopy Enhances Quality Control in the Manufacturing Process. [Link]

  • Medistri. (2024). GC/MS Identification of Impurities. [Link]

  • Singh, A., & Thakur, V. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. [Link]

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]

  • S, S., & G, S. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • In-Silico Science. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Syntech Innovation. (n.d.). Quality Control with Infrared Spectroscopy. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. Cardiff University. [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]

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Comparative

Comparison of synthetic routes: Nitration of ester vs. Esterification of nitro-acid

Case Study: Synthesis of Methyl 3-Nitrobenzoate[1][2][3] Executive Summary Objective: To evaluate the operational and chemical trade-offs between Route A (Nitration of an Ester) and Route B (Esterification of a Nitro-Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: Synthesis of Methyl 3-Nitrobenzoate[1][2][3]

Executive Summary

Objective: To evaluate the operational and chemical trade-offs between Route A (Nitration of an Ester) and Route B (Esterification of a Nitro-Acid) for the production of aromatic nitro-esters.

Verdict:

  • Route A (Nitration) is the preferred industrial route for meta-isomers due to raw material cost-efficiency and step reduction, provided that rigorous thermal control is maintained to prevent hydrolysis and runaway exotherms.

  • Route B (Esterification) is the mandatory choice for ortho- or para- isomers (due to directing group rules) and is superior for small-scale, high-purity applications where safety profiles must be minimized.

Mechanistic & Strategic Analysis

Route A: Nitration of Methyl Benzoate

Mechanism: Electrophilic Aromatic Substitution (


).[1][2][3]
The ester group (

) is electron-withdrawing and directs the incoming nitronium ion (

) to the meta position.
  • Critical Quality Attribute (CQA) - Regioselectivity: The reaction yields ~90-95% meta-isomer. Removal of ortho/para impurities requires fractional crystallization, impacting yield.

  • Process Risk - Hydrolysis: The reaction environment (conc.

    
    /
    
    
    
    ) is extremely aggressive.[3][4] If the temperature exceeds 15°C, the acid catalyst promotes the hydrolysis of the ester back to benzoic acid, which is then nitrated to 3-nitrobenzoic acid (a difficult-to-remove impurity).
  • Safety: The formation of the nitronium ion is exothermic. The reaction is prone to thermal runaway if addition rates are not coupled to heat removal capacity.

Route B: Esterification of 3-Nitrobenzoic Acid

Mechanism: Nucleophilic Acyl Substitution (Fischer Esterification). The nitro group is already present. The reaction is an equilibrium process driven by the removal of water or the use of excess alcohol.[5]

  • Electronic Effects: The nitro group (

    
    ) is strongly electron-withdrawing.[6] This increases the electrophilicity of the carbonyl carbon, theoretically enhancing the rate of nucleophilic attack by methanol compared to unsubstituted benzoic acid.
    
  • Impurity Profile: The primary impurity is unreacted starting material. Unlike nitration, no regio-isomeric byproducts are generated in this step.

  • Operational Ease: This route avoids the use of strong oxidizers, significantly lowering the Process Safety Management (PSM) tier.

Visualizing the Pathways

SyntheticRoutes cluster_RouteA Route A: Nitration of Ester cluster_RouteB Route B: Esterification of Nitro-Acid MB Methyl Benzoate InterA Sigma Complex (Resonance Stabilized) MB->InterA Nitronium Ion Attack <15°C MixedAcid HNO3 / H2SO4 (Mixed Acid) MixedAcid->InterA ProdA Methyl 3-nitrobenzoate (+ ortho/para impurities) InterA->ProdA -H+ NBA 3-Nitrobenzoic Acid InterB Tetrahedral Intermediate NBA->InterB Protonation & Nu Attack MeOH Methanol + H2SO4 (Excess) MeOH->InterB ProdB Methyl 3-nitrobenzoate (High Regio-purity) InterB->ProdB -H2O (Equilibrium)

Caption: Comparative reaction pathways. Route A involves electrophilic attack on the ring; Route B involves nucleophilic attack on the carbonyl.

Experimental Protocols

Protocol A: Nitration of Methyl Benzoate (Low Temperature Control)

Rationale: This protocol uses a "mixed acid" strategy.[4][7] Sulfuric acid acts as both the solvent and the dehydrating agent to generate the active electrophile (


) from nitric acid.[2]
  • Preparation of Nitrating Mix: In a 125 mL Erlenmeyer flask, cool 12 mL of Conc.

    
     to 0°C in an ice-salt bath. Slowly add 4 mL of Conc. 
    
    
    
    (70%).[8] Caution: Exothermic.
  • Substrate Preparation: In a separate flask, cool 6.1 g (0.045 mol) of methyl benzoate dissolved in 12 mL Conc.

    
     to 0°C.
    
  • Addition (The Critical Step): Add the nitrating mixture to the substrate dropwise over 20 minutes.

    • Control Point: Maintain internal temperature between 5°C and 15°C.

    • Why? >15°C increases dinitration and ester hydrolysis. <5°C slows the reaction significantly.

  • Reaction: Stir at room temperature for 15 minutes after addition is complete.

  • Quench: Pour the mixture over 50 g of crushed ice. The product will precipitate as a solid.[7]

  • Purification: Filter the solid. Wash with cold water and 5%

    
     (to remove acid traces). Recrystallize from Methanol.[3]
    
Protocol B: Fischer Esterification of 3-Nitrobenzoic Acid

Rationale: Uses Le Chatelier’s principle. Excess methanol drives the equilibrium toward the ester product.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5.0 g (0.030 mol) of 3-nitrobenzoic acid and 40 mL of Methanol (large molar excess).

  • Catalyst: Add 2.0 mL of Conc.

    
     dropwise.[4]
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1 hour. The solid acid will dissolve as it converts to the ester.

  • Workup: Cool to room temperature. Pour into 150 mL of ice water.

  • Isolation: The ester is insoluble in water and will precipitate. Filter and wash with

    
     solution.[2]
    
  • Drying: Dry the solid in a desiccator. (Recrystallization is often unnecessary due to high starting purity).

Performance Data Comparison

The following data compares the efficiency and "green" metrics of both routes based on standard laboratory scales.

MetricRoute A: NitrationRoute B: EsterificationAnalysis
Typical Yield 70 - 75%85 - 92%Route B suffers fewer side reactions (no dinitration).
Atom Economy ~78%~84%Route A loses water; Route B loses water. Similar, but Route B is slightly better due to stoichiometry.
Reaction Mass Efficiency LowModerateRoute A requires large volumes of acid solvent which becomes waste.
Regioselectivity 90-95% (Meta)100% (Retained)Route B preserves the isomer of the starting material.
Safety Profile High RiskLow RiskRoute A involves strong oxidizers and exotherms.
Cost of Goods (COGS) LowHighMethyl benzoate is significantly cheaper than nitrobenzoic acid.
Atom Economy Calculation
  • Route A:

    
    
    
    • 
       (Theoretical, assuming stoichiometric acid).
      
    • Reality Check: In practice, a large excess of

      
       is used as solvent/catalyst, destroying the effective mass efficiency (E-factor).
      
  • Route B:

    
    
    
    • 
      .
      
    • Reality Check: Excess methanol is recoverable via distillation, making this route "greener" in terms of solvent waste.

Decision Matrix

When should you choose which route?

DecisionTree Start Target: Aromatic Nitro-Ester Isomer Which Isomer is required? Start->Isomer OrthoPara Ortho / Para Isomer->OrthoPara Meta Meta Isomer->Meta RouteB_Mandatory Route B Mandatory (Directing group rules) OrthoPara->RouteB_Mandatory Scale Production Scale? Meta->Scale Large (>100kg) Large (>100kg) Scale->Large (>100kg) Cost Driven Lab/Pilot (<1kg) Lab/Pilot (<1kg) Scale->Lab/Pilot (<1kg) Safety Driven RouteA_Pref Route A Preferred (Cost efficiency) RouteB_Pref Route B Preferred (Safety/Purity) Large (>100kg)->RouteA_Pref Lab/Pilot (<1kg)->RouteB_Pref

Caption: Decision logic for selecting the synthetic route based on isomer requirements and production scale.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved March 4, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chemistry Steps. (2020).[9] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[10] Retrieved March 4, 2026, from [Link]

  • American Chemical Society. (n.d.). Atom Economy. ACS Green Chemistry. Retrieved March 4, 2026, from [Link]

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes. Beilstein J. Org.[11] Chem. Retrieved March 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl2-chloro-6-fluoro-3-nitrobenzoate proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-chloro-6-fluoro-3-nitrobenzoate Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a highly functionalized halogenated nitroaromatic building block frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a highly functionalized halogenated nitroaromatic building block frequently utilized in advanced drug discovery and agricultural chemistry workflows. While its unique substitution pattern makes it a valuable synthetic intermediate, these exact structural features dictate strict, specialized disposal protocols. Standard disposal methods are insufficient and dangerous. This guide provides drug development professionals with the mechanistic rationale and step-by-step operational logistics required to manage this compound safely, ensuring both laboratory integrity and environmental compliance.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, one must first understand the molecular behavior of the compound under stress. The hazards of Methyl 2-chloro-6-fluoro-3-nitrobenzoate stem directly from its functional groups:

  • Nitroaromatic Core: The nitro group provides an internal source of oxygen. Under extreme thermal stress or when mixed with incompatible materials, it can act as an energetic oxidant.

  • Halogenation (C-Cl, C-F): The carbon-fluorine bond is one of the strongest in organic chemistry. Improper disposal (such as low-temperature burning) fails to break these bonds, risking the release of persistent, toxic products of incomplete combustion[1]. Complete combustion yields hydrogen fluoride (HF) and hydrogen chloride (HCl), which are highly corrosive and require specialized neutralization[2].

Table 1: Quantitative Chemical & Hazard Profile

ParameterValue / DescriptionMechanistic Implication
Chemical Name Methyl 2-chloro-6-fluoro-3-nitrobenzoateAromatic ester susceptible to hydrolysis.
CAS Number 1784061-18-2[3]Unique identifier for waste tracking.
Molecular Weight 233.58 g/mol High mass fraction of halogens dictates scrubber load.
Hazard Codes H302, H312, H315, H319, H332, H335Irritating to skin/eyes; harmful via inhalation[2].
Combustion Byproducts COx, NOx, HCl, HF[2]Requires alkaline flue gas scrubbing post-combustion.
Waste Classification Halogenated Organic WasteMandates high-temperature thermal oxidation[1].

Operational Workflow: Handling and Spill Response

In the event of a spill, immediate and precise action is required to prevent aerosolization and uncontrolled chemical reactions.

Protocol 1: Immediate Spill Response & Containment

  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Ensure adequate laboratory ventilation to prevent the concentration of potentially harmful dust or vapors[4].

  • Dry Containment (Crucial Step): Do not apply water initially. Adding water to a reactive ester can trigger hydrolysis, and aqueous runoff complicates containment. Use dry clean-up procedures (sweeping or vacuuming) utilizing explosion-proof, grounded equipment to avoid generating airborne dust[4].

  • Recovery: Shovel or sweep the recovered material into a chemically compatible, sealed plastic container or heavy-duty bag[2][4].

  • Validation & Decontamination: Only after the bulk solid has been physically removed, wash the spill area down with large amounts of water. Verify that this runoff is directed to a controlled chemical drain and prevented from entering municipal water courses[4].

Proper Disposal Procedures: Thermal Oxidation

Standard landfilling or aqueous drain disposal of halogenated nitroaromatics is strictly prohibited due to their environmental persistence and aquatic toxicity[4]. The U.S. Environmental Protection Agency (EPA) mandates high-temperature incineration for nonsolvent halogenated wastes[1].

Protocol 2: Waste Segregation & Storage

  • Stream Designation: Classify the material strictly as "Halogenated Organic Waste."

  • Incompatibility Check: Never mix this compound with strong bases (which can trigger exothermic ester hydrolysis) or reducing agents (which can violently reduce the nitro group).

  • Labeling & Logistics: Affix a hazardous waste label detailing the exact chemical composition, primary hazards, and the accumulation start date. Dispatch only to licensed hazardous waste carriers[2].

Protocol 3: Final Disposition via Rotary Kiln Incineration Because of the robust nature of the C-F bond, standard incineration is insufficient. The waste must be processed at a specialized facility equipped with a rotary kiln and a caustic scrubber[1].

  • Thermal Oxidation: The waste is injected into a rotary kiln incinerator. The immense thermal energy homolytically cleaves the robust carbon-halogen bonds[1].

  • Gas Routing: The combustion process generates CO2, H2O, NOx, and corrosive halogen acids (HCl, HF)[2]. These gases are immediately routed to a wet scrubber system.

  • Caustic Scrubbing: The flue gas is showered with an alkaline solution (typically NaOH). This neutralizes the hazardous acids into benign, water-soluble salts (NaCl, NaF).

  • Validation: Continuous emission monitoring systems (CEMS) verify that the exhaust gas pH and particulate levels meet environmental regulatory limits before atmospheric release.

Table 2: Required Incineration Parameters

ParameterOperational TargetMechanistic Rationale
Temperature >1,000°C (1,832°F)Ensures complete cleavage of stable C-F and C-Cl bonds.
Residence Time >2.0 secondsPrevents the formation of toxic products of incomplete combustion.
Scrubber pH 8.5 – 9.0 (Alkaline)Neutralizes corrosive HCl and HF gases into benign halide salts.

Disposal Workflow Visualization

The following diagram outlines the logical progression of the compound from waste generation through to safe environmental release, highlighting the critical neutralization step required for halogenated organics.

G W Waste Generation Methyl 2-chloro-6-fluoro-3-nitrobenzoate S Waste Segregation Halogenated Organic Stream W->S Segregate (No Bases) T Logistics Licensed Carrier Transport S->T Dispatch to EPA Site I Treatment High-Temp Incineration (>1000°C) T->I Transfer to Rotary Kiln C Combustion Products CO2, H2O, NOx, HCl, HF I->C Thermal Oxidation Sc Flue Gas Scrubbing Caustic Neutralization C->Sc Gas Routing to Scrubber E Safe Environmental Release Clean Exhaust & Halide Salts Sc->E pH Neutralization

Workflow for the safe disposal and thermal oxidation of halogenated nitroaromatics.

References

1.[4] Apollo Scientific. Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate. 4 2.[2] Thermo Fisher Scientific. Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. 2 3.[1] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 1 4.[3] BLD Pharm. Chemical Catalog: Methyl 2-chloro-6-fluoro-3-nitrobenzoate. 3

Sources

Handling

Personal protective equipment for handling Methyl2-chloro-6-fluoro-3-nitrobenzoate

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroaromatics requires moving beyond generic safety data sheets. To build a truly secure operational environment, we must un...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated nitroaromatics requires moving beyond generic safety data sheets. To build a truly secure operational environment, we must understand the causality behind the hazards.

Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) [1][2] is a densely functionalized building block widely utilized in drug discovery and agrochemical development. The combination of an electron-withdrawing nitro group, a hydrolyzable methyl ester, and two distinct halogens (chlorine and fluorine) creates a highly electrophilic aromatic system. This specific structural profile dictates our approach to Personal Protective Equipment (PPE) and operational logistics.

Here is your comprehensive, mechanistic guide to safely handling this compound.

Mechanistic Hazard Profile & PPE Causality

Standard safety protocols often fail because operators do not understand why a chemical is dangerous. For Methyl 2-chloro-6-fluoro-3-nitrobenzoate, the hazards are directly linked to its molecular architecture, closely mirroring the hazard profile of its parent acid (CAS: 206884-30-2)[3].

  • Lipophilic Penetration (H315 - Skin Irritation): The presence of chlorine and fluorine atoms significantly increases the molecule's lipophilicity. If the powder contacts the skin, it can rapidly partition into the lipid-rich stratum corneum.

  • Electrophilic Reactivity (H319 - Eye Irritation): The strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack by biological thiols and amines present in ocular mucosa.

  • Particulate Aerosolization (H335 - Respiratory Irritation): As a crystalline solid/powder, electrostatic repulsion during weighing can cause micro-particulates to become airborne, posing a severe inhalation risk[3].

The PPE Matrix

To counter these specific mechanistic threats, implement the following PPE matrix:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Min. 0.11 mm thickness)Halogenated aromatics can permeate thin latex. Nitrile provides superior chemical resistance against lipophilic penetration.
Eye Protection Snug-fitting, indirect-vented chemical gogglesPrevents airborne micro-dust from settling on the reactive ocular mucosa. Safety glasses are insufficient due to open sides.
Respiratory N95/P100 Particulate Respirator (if outside hood)Filters out electrostatically charged dust particles (<5 microns) that cause acute respiratory tract irritation.
Body Protection 100% Cotton Lab Coat with knit cuffsSynthetic fabrics generate static electricity, which attracts the powder. Cotton mitigates electrostatic discharge (ESD).

Operational Workflow: A Self-Validating Protocol

Every step in handling this compound must be a self-validating system—meaning the procedure includes built-in checks to confirm safety before proceeding to the next step.

Step 1: Environmental Containment & Verification

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Validation Check: Before opening the reagent bottle, tape a small strip of tissue (e.g., a Kimwipe) to the bottom of the fume hood sash. The tissue must pull steadily inward. If it flutters outward or hangs still, the face velocity is below the required 0.4–0.6 m/s, and operations must be aborted.

Step 2: Static-Mitigated Dispensing

  • Action: Use a grounded anti-static weighing boat and a stainless-steel micro-spatula.

  • Causality: Halogenated powders are highly prone to triboelectric charging (static buildup) during friction (e.g., scooping). This causes the powder to "jump" out of the container.

  • Validation Check: Hover the spatula 1 cm above the powder. If the powder visibly shifts or leaps toward the metal, static is present. Discharge the environment using an anti-static zero-ion gun before proceeding.

Step 3: Solvation & Transfer

  • Action: When dissolving the ester in organic solvents (e.g., DMF, DMSO, or DCM), add the solvent to the powder slowly down the side of the glassware.

  • Causality: The heat of dissolution can cause micro-boiling of the solvent at the solid-liquid interface, leading to hazardous splashing.

  • Validation Check: Ensure the solution becomes completely homogeneous without rapid temperature spikes before removing the vessel from the fume hood.

Decontamination and Disposal Plan

Because Methyl 2-chloro-6-fluoro-3-nitrobenzoate contains halogens, its disposal is strictly regulated to prevent the formation of toxic dioxins during incineration.

Waste Segregation Table
Waste StreamClassificationDisposal Protocol
Solid Waste (Empty vials, used weighing boats)Halogenated Solid WasteDouble-bag in heavy-duty polyethylene. Label explicitly with "Contains Halogenated Organics (F, Cl)".
Liquid Waste (Reaction mixtures, solvent washes)Halogenated Organic LiquidCollect in a dedicated, clearly marked high-density polyethylene (HDPE) carboy. Never mix with non-halogenated waste.
Contaminated PPE (Outer gloves, wipes)Hazardous DebrisWipe down surfaces with an isopropanol-dampened cloth. Dispose of the cloth and outer gloves in the solid halogenated waste bin.

Safety Architecture Visualization

The following diagram illustrates the logical dependency of our safety protocols. No step can be initiated until the preceding node's validation check is cleared.

G N1 1. Risk Assessment (Identify Halogen/Nitro Hazards) N2 2. PPE Donning (Double Nitrile, Goggles, Cotton) N1->N2 Dictates N3 3. Containment Validation (Fume Hood >0.4 m/s) N2->N3 Proceed to N4 4. Active Handling (Anti-Static Weighing) N3->N4 Validates N5 5. Decontamination (Halogenated Waste Segregation) N4->N5 Concludes with

Operational safety workflow for handling halogenated nitrobenzoate derivatives.

References

  • BLD Pharm. Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2) Product Profile. Retrieved March 4, 2026. 2

  • BLD Pharm. 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS: 206884-30-2) Safety & Hazard Information. (Utilized as toxicological proxy for the methyl ester derivative). Retrieved March 4, 2026. 3

Sources

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